Product packaging for Erythrinin A(Cat. No.:CAS No. 63807-86-3)

Erythrinin A

Cat. No.: B600390
CAS No.: 63807-86-3
M. Wt: 320.34
Attention: For research use only. Not for human or veterinary use.
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Description

Erythrinin A is a bioactive flavonoid compound isolated from plants of the Erythrina genus. Compounds in this class are of significant interest in natural product research due to their diverse pharmacological profiles. Research on related Erythrina flavonoids has indicated potential activities worthy of further investigation. This product is provided for research purposes and is intended for use by qualified laboratory professionals only. It is not for diagnostic or therapeutic use, nor for human consumption. Please conduct a thorough risk assessment (e.g., SDS review) before use. Specific data on the applications, mechanism of action, and research value of this compound will be added here once available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H16O4 B600390 Erythrinin A CAS No. 63807-86-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-(4-hydroxyphenyl)-2,2-dimethylpyrano[3,2-g]chromen-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16O4/c1-20(2)8-7-13-9-15-18(10-17(13)24-20)23-11-16(19(15)22)12-3-5-14(21)6-4-12/h3-11,21H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGGQCONNJCHXIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=CC2=CC3=C(C=C2O1)OC=C(C3=O)C4=CC=C(C=C4)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901146462
Record name 2H,6H-Benzo[1,2-b:5,4-b′]dipyran-6-one, 7-(4-hydroxyphenyl)-2,2-dimethyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63807-86-3
Record name 2H,6H-Benzo[1,2-b:5,4-b′]dipyran-6-one, 7-(4-hydroxyphenyl)-2,2-dimethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63807-86-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H,6H-Benzo[1,2-b:5,4-b′]dipyran-6-one, 7-(4-hydroxyphenyl)-2,2-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901146462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Natural Occurrence and Phytogenetic Distribution of Erythrinin a

Botanical Sources within the Genus Erythrina

The genus Erythrina, comprising approximately 130 species of trees and shrubs, is a significant source of a diverse array of flavonoids and alkaloids. ijrti.org These plants are distributed throughout tropical and subtropical regions of the world. ijrti.org Phytochemical studies have identified numerous bioactive compounds within this genus, with isoflavonoids like Erythrinin A being among the notable constituents.

Specific Erythrina Species Documented to Contain this compound

Scientific literature explicitly identifies Erythrina variegata L. (commonly known as the Indian coral tree or tiger's claw) as a primary botanical source of this compound. ijrti.orgfigshare.com This species is native to the tropical and subtropical regions of eastern Africa, the Indian subcontinent, northern Australia, and the islands of the Indian and Pacific Oceans. researchgate.net Detailed phytochemical analyses of E. variegata have confirmed the presence of a group of related compounds, specifically this compound, Erythrinin B, and Erythrinin C. figshare.com The plant is recognized as a rich source of both alkaloids and flavonoids, which are believed to be responsible for its traditional medicinal applications. figshare.comhumanjournals.com

Identification of this compound in Other Plant Taxa (e.g., Pueraria peduncularis)

While the Erythrina genus is the principal source of this compound, related compounds have been identified in other plant taxa. Notably, the isoflavonoid (B1168493) Erythrinin C has been isolated from the root of Pueraria peduncularis, another member of the Fabaceae family. nih.govufsm.brresearchgate.net Pueraria peduncularis is found in parts of China, India, Pakistan, Nepal, and Burma. ufsm.br The identification of Erythrinin C in this genus, while distinct from this compound, highlights a potential chemotaxonomic link and demonstrates that the erythrinane skeleton is not exclusive to the Erythrina genus.

Anatomical Localization of this compound within Plant Tissues

Within the source plants, this compound and other related flavonoids are not uniformly distributed. Different parts of the Erythrina plant, including the leaves, stem bark, roots, and seeds, have been found to contain a variety of alkaloids and flavonoids. researchgate.netnih.govscielo.br

Specifically for Erythrina variegata, various parts of the tree are known to yield tetracyclic alkaloids and isoflavonoids. ijrti.org Alkaloids have been successfully extracted from the leaves. figshare.comhumanjournals.com Histochemical studies on the related species Erythrina velutina have detected the presence of alkaloids and phenolic compounds in secretory cavities within the phloem of the stem, as well as in various types of trichomes (plant hairs) on the leaves. scielo.br Given that this compound is a flavonoid (a type of phenolic compound), its localization is likely within these specialized tissues. The stem bark and roots are the most frequently utilized parts in the preparation of traditional remedies and have been the focus of many phytochemical investigations, suggesting they are significant storage sites for these bioactive compounds. nih.gov

Ethnopharmacological Relevance as a Historical Basis for Research

The scientific investigation into the chemical constituents of the Erythrina genus is deeply rooted in the plants' long history of use in traditional botanical knowledge systems across the globe.

Role in Traditional Botanical Knowledge Systems (Conceptual Framework for Scientific Inquiry, No Specific Uses)

For centuries, various cultures have utilized different parts of Erythrina species to address a wide range of health concerns. For instance, Erythrina velutina is used in Brazil for conditions related to the central nervous system and inflammation. scispace.com In Africa, species like Erythrina abyssinica and Erythrina senegalensis are employed in remedies for microbial infections, malaria, inflammatory conditions, and pain. nih.govnih.govnih.gov The bark and leaves of E. senegalensis are used to promote wound healing and as a remedy for toothaches. nih.gov Similarly, Erythrina variegata has been used in traditional practices as a nervine sedative and for its antiseptic properties. figshare.com

This extensive and geographically widespread traditional use has provided a crucial conceptual framework for modern scientific inquiry. The consistent application of these plants for ailments related to inflammation, pain, and microbial infections has prompted researchers to investigate their phytochemical composition to identify the active principles. This ethnopharmacological background serves as a valuable guide for targeted research, leading to the isolation and characterization of compounds like this compound and providing a rationale for exploring their biological activities. scispace.comnih.gov

Isolation and Purification Methodologies for Erythrinin a

Advanced Chromatographic Techniques

Chromatography is a cornerstone in the separation of complex mixtures of natural products. e3s-conferences.orgnih.gov For the isolation of Erythrinin A, various advanced chromatographic techniques are utilized to achieve high purity. These methods separate compounds based on their differential partitioning between a stationary phase and a mobile phase. ijnrd.org

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the final purification of this compound. taylorfrancis.com It offers high resolution and sensitivity, making it suitable for separating closely related isoflavonoids. metwarebio.com

Reversed-Phase HPLC (RP-HPLC): This is the most common mode used for the purification of moderately polar compounds like this compound. A non-polar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). Gradient elution, where the solvent composition is changed over time, is often employed to achieve optimal separation. For instance, a gradient system can start with a higher proportion of water and gradually increase the concentration of the organic solvent to elute compounds with increasing hydrophobicity. researchgate.netnih.gov

Semi-preparative and Preparative HPLC: While analytical HPLC is used for identification and quantification, semi-preparative and preparative HPLC are employed to isolate larger quantities of the pure compound. researchgate.netmdpi.com These techniques use larger columns and higher flow rates to handle increased sample loads. waters.com

ParameterAnalytical HPLCSemi-preparative HPLCPreparative HPLC
Column Internal Diameter 2.1-4.6 mm10-20 mm>20 mm
Sample Load µg to low mgmg to gg to kg
Flow Rate Low (e.g., 1 mL/min)IntermediateHigh

Counter-Current Chromatography (CCC)

Counter-Current Chromatography (CCC) is a liquid-liquid partition chromatography technique that avoids the use of a solid support, thereby eliminating irreversible adsorption of the sample. chromatographyonline.com It is particularly useful for the separation of natural products. nih.gov

In CCC, a two-phase solvent system is used, and the separation is based on the differential partitioning of the solute between the two immiscible liquid phases. aocs.org The selection of an appropriate solvent system is crucial for a successful separation and is based on the partition coefficient (K) of the target compound. For the separation of flavonoids like this compound, solvent systems composed of hexane (B92381), ethyl acetate (B1210297), methanol, and water in various ratios are commonly employed.

Flash Chromatography and Medium-Pressure Liquid Chromatography (MPLC)

Flash chromatography and Medium-Pressure Liquid Chromatography (MPLC) are often used for the initial fractionation of crude extracts to enrich the target compounds before final purification by HPLC. scienceasia.org

Flash Chromatography: This technique uses a short, pre-packed column and a slightly positive pressure to force the solvent through the column, leading to a rapid separation. It is a fast, low-cost method for the preliminary purification of large quantities of crude extract. scienceasia.org

MPLC: MPLC operates at higher pressures than flash chromatography (5-20 bar) and offers better resolution. scienceasia.org It can be used to further purify fractions obtained from flash chromatography, bridging the gap between low-pressure and high-pressure liquid chromatography. mdpi.comscienceasia.org

Preparative Chromatography for Scale-Up Isolation

When larger quantities of this compound are required for extensive biological studies, the purification process needs to be scaled up. researchgate.net This involves transitioning from analytical or semi-preparative methods to preparative-scale chromatography. sepscience.com

The primary goal of scaling up is to increase the amount of purified compound per unit of time while maintaining the resolution achieved at the smaller scale. waters.com This is typically achieved by increasing the column diameter and adjusting the flow rate and sample load proportionally. waters.com Mathematical formulas are used to calculate the new parameters to ensure a successful and efficient scale-up. waters.com

Extraction Techniques and Solvent Systems Optimization

The initial step in isolating this compound is the extraction from the plant material. The choice of extraction technique and solvent system significantly impacts the yield and purity of the crude extract.

Maceration: This simple technique involves soaking the powdered plant material in a solvent at room temperature for an extended period. phytojournal.com It is a straightforward method but can be time-consuming. nih.gov

Soxhlet Extraction: This is a continuous extraction method that uses a smaller volume of solvent compared to maceration. The solvent is repeatedly boiled and condensed, flowing over the plant material to extract the desired compounds. phytojournal.com

Pressurized Liquid Extraction (PLE): Also known as accelerated solvent extraction (ASE), this technique uses solvents at elevated temperatures and pressures to increase extraction efficiency and reduce extraction time and solvent consumption. contractlaboratory.compnnl.gov

Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and plant material, which accelerates the extraction process. nih.govcontractlaboratory.com

The selection of the solvent is based on the polarity of this compound. As a moderately polar isoflavone (B191592), solvents of intermediate polarity are generally effective. Commonly used solvents include:

Ethanol

Methanol

Ethyl acetate

Dichloromethane

Often, a sequential extraction with solvents of increasing polarity is performed to separate compounds based on their solubility. For example, the plant material might first be extracted with a non-polar solvent like hexane to remove lipids, followed by extraction with a more polar solvent like ethyl acetate or methanol to extract the isoflavonoids.

Fractionation and Enrichment Protocols

After obtaining the crude extract, it is typically a complex mixture containing numerous compounds. Fractionation is necessary to separate the compounds into simpler groups, thereby enriching the fraction containing this compound.

Liquid-Liquid Extraction (LLE): The crude extract is partitioned between two immiscible solvents, such as ethyl acetate and water. This compound, being moderately polar, will preferentially partition into the organic phase (ethyl acetate), separating it from more polar compounds that remain in the aqueous phase.

Column Chromatography: This is a widely used technique for fractionation. The crude extract is loaded onto a column packed with a stationary phase, such as silica (B1680970) gel or Sephadex LH-20. nih.gov

Silica Gel Column Chromatography: Separation is based on adsorption. A non-polar mobile phase (e.g., a mixture of hexane and ethyl acetate) is used, and the polarity is gradually increased. Non-polar compounds elute first, followed by compounds of increasing polarity.

Sephadex LH-20 Column Chromatography: This is a type of size-exclusion chromatography that also involves partition and adsorption mechanisms. nih.gov It is particularly effective for separating flavonoids and other phenolic compounds using solvents like methanol or ethanol. nih.gov

By employing these fractionation techniques, a fraction enriched with this compound can be obtained, which is then subjected to advanced chromatographic techniques like HPLC for final purification.

Structural Elucidation and Advanced Spectroscopic Characterization of Erythrinin a

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool that provides detailed information about the molecular structure, including the connectivity of atoms and their spatial arrangement. chemguide.co.uk For the structural elucidation of Erythrinin A, both one-dimensional and two-dimensional NMR experiments were employed to assign the proton (¹H) and carbon (¹³C) signals unequivocally. The characterization of this compound was achieved through the comparison of its NMR data with established literature values. tandfonline.com

One-Dimensional NMR (¹H NMR, ¹³C NMR)

One-dimensional NMR spectra provide fundamental information about the chemical environment of individual nuclei.

¹H NMR Spectroscopy: The ¹H NMR spectrum reveals the number of distinct proton types and their electronic environments through chemical shifts (δ). The integration of the signals corresponds to the number of protons, and the splitting patterns (multiplicity) indicate the number of adjacent protons, governed by spin-spin coupling. For isoflavones like this compound, characteristic signals include aromatic protons, olefinic protons, and protons of substituent groups such as methoxy (B1213986) or prenyl moieties. rhhz.netd-nb.info

¹³C NMR Spectroscopy: The ¹³C NMR spectrum displays the signals for each unique carbon atom in the molecule. The chemical shift of each carbon signal provides insight into its hybridization (sp³, sp², sp) and its bonding environment (e.g., carbonyl, aromatic, aliphatic). Distortionless Enhancement by Polarization Transfer (DEPT) experiments are often used in conjunction with standard ¹³C NMR to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. wordpress.com The ¹³C NMR data for this compound was confirmed by comparing it with known data from the literature. tandfonline.com

The following table summarizes the characteristic ¹H and ¹³C NMR chemical shifts for the core isoflavone (B191592) structure typical for this compound and related compounds, as recorded in deuterated solvents like DMSO-d₆ or acetone-d₆. rhhz.netfigshare.com

PositionδC (ppm) (Typical)δH (ppm) (Typical, Multiplicity, J in Hz)
2~154~8.1 (s)
3~124-
4~181-
5~162-
6~99~6.4 (d, J≈2.0)
7~164-
8~94~6.6 (d, J≈2.0)
9~158-
10~116-
1'~123-
2'~131~7.4 (d, J≈8.5)
3'~115~6.9 (d, J≈8.5)
4'~158-
5'~115~6.9 (d, J≈8.5)
6'~131~7.4 (d, J≈8.5)

Note: This table represents typical data for a 5,7,4'-trihydroxyisoflavone skeleton. Specific values for this compound and its substituents would be assigned based on comprehensive 1D and 2D NMR analysis.

Two-Dimensional NMR (COSY, HMQC, HMBC, NOESY)

2D NMR experiments provide correlation maps that reveal connectivity between nuclei, which is crucial for assembling the complete molecular structure. princeton.edu

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum identifies protons that are spin-coupled to each other, typically over two or three bonds. libretexts.orguniv-lille1.fr This is essential for tracing out proton spin systems within the molecule, such as the arrangement of protons on the aromatic rings and substituent side chains. researchgate.net

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate protons with their directly attached carbons (one-bond ¹H-¹³C correlations). columbia.edu This allows for the unambiguous assignment of carbon signals based on the previously assigned proton signals. semanticscholar.org

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is vital for piecing together the molecular skeleton by revealing long-range correlations between protons and carbons over two to four bonds. columbia.edu These correlations are key to connecting different spin systems, linking substituent groups to the main framework, and identifying the positions of quaternary carbons. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. princeton.edu NOESY correlations are critical for determining the stereochemistry and conformation of the molecule. researchgate.net

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. libretexts.org

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of an ion's mass, typically to four or more decimal places. hmdb.cauni-heidelberg.de This high precision allows for the determination of the elemental formula of the parent molecule and its fragments. For this compound, HREIMS (High-Resolution Electron Ionization Mass Spectrometry) would be used to determine its molecular formula by comparing the experimentally measured exact mass with the calculated mass. tandfonline.comfigshare.com For example, the related compound Erythrinin E gave a molecular ion peak at m/z 334.0842 in HREIMS, corresponding to the calculated value of 334.0841 for the formula C₂₀H₁₄O₅. d-nb.info

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is a technique where ions of a specific m/z value are selected and fragmented, and the resulting fragment ions are then analyzed. hmdb.caasianpubs.org This process provides valuable structural information by revealing characteristic fragmentation patterns. libretexts.org The fragmentation pathways of isoflavonoids often involve retro-Diels-Alder (RDA) reactions, as well as the loss of small neutral molecules like CO, H₂O, and radicals such as CH₃. researchgate.net Analysis of the MS/MS spectrum of this compound would help confirm the isoflavone core structure and identify the nature and position of its substituents. semanticscholar.org

Precursor Ion (m/z)Fragment Ions (m/z)Probable Neutral LossFragmentation Pathway
[M+H]⁺[M+H - 15]⁺•CH₃Loss of a methyl radical
[M+H]⁺[M+H - 18]⁺H₂OLoss of water from a hydroxyl group
[M+H]⁺[M+H - 28]⁺COLoss of carbon monoxide from the γ-pyrone ring
[M+H]⁺RDA fragmentsVariesRetro-Diels-Alder cleavage of the C-ring

Note: This table shows common fragmentation patterns observed for isoflavonoids in MS/MS analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within the molecule. shimadzu.comvscht.cz The absorption spectrum is characteristic of the compound's chromophores, which are typically conjugated π-electron systems.

For isoflavones like this compound, the UV-Vis spectrum typically exhibits two major absorption bands. d-nb.info

Band I: Appears at a longer wavelength (e.g., 300-380 nm) and is associated with the electronic transitions in the B-ring cinnamoyl system. shimadzu.com

Band II: Appears at a shorter wavelength (e.g., 240-280 nm) and corresponds to the A-ring benzoyl system. shimadzu.com

The exact position (λmax) of these absorption maxima can be influenced by the substitution pattern on the aromatic rings. shimadzu.com For instance, the UV spectrum of the related compound Erythrinin D in methanol (B129727) showed absorption maxima (λmax) at 266 and 350 nm, which is characteristic of the isoflavone skeleton. rhhz.net

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental analytical technique used to identify the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which causes molecular vibrations such as stretching and bending of chemical bonds. While a specific experimental IR spectrum for this compound is not widely published in the available literature, its characteristic absorption bands can be predicted based on its known structure, which includes phenolic, aromatic, ether, and carbonyl groups.

The molecular structure of this compound (C₂₀H₁₆O₄) contains several key functional groups whose expected IR absorption frequencies are well-established. nih.govlibretexts.orgvscht.cz The predicted significant IR absorption peaks for this compound are detailed in the table below.

Frequency Range (cm⁻¹)Vibration TypeFunctional Group
3550-3200 (Broad)O-H StretchPhenolic hydroxyl group
3100-3000C-H StretchAromatic and vinylic C-H
3000-2850C-H StretchAliphatic C-H (from methyl groups)
1650-1630C=O Stretchγ-Pyrone carbonyl group
1620-1580C=C StretchAromatic ring and pyran ring
1260-1000C-O StretchAryl ether and pyran ether linkages

X-ray Crystallography for Absolute Stereochemistry Determination

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid, making it the definitive method for establishing the absolute configuration of chiral molecules. anton-paar.comijcrt.org The process involves diffracting a beam of X-rays off a single, high-quality crystal of the compound. mdpi.com The resulting diffraction pattern is used to calculate an electron density map, from which the atomic structure can be modeled.

For a chiral molecule, X-ray crystallography can distinguish between enantiomers (non-superimposable mirror images) by analyzing the anomalous scattering of X-rays. researchgate.netlibretexts.org This allows for the unambiguous assignment of the R or S configuration at each stereocenter. chemistrysteps.com

However, an examination of the chemical structure of this compound, 7-(4-hydroxyphenyl)-2,2-dimethylpyrano[3,2-g]chromen-6-one, reveals that it is an achiral molecule. nih.gov It does not possess any stereocenters (chiral carbons). Therefore, this compound exists as a single structure and does not have enantiomers or diastereomers. Consequently, the determination of absolute stereochemistry via X-ray crystallography is not applicable to this compound. While X-ray crystallography could be used to determine its precise bond lengths and angles if a suitable crystal were available, no such studies are currently found in the reviewed scientific literature.

Elucidation of Unique Structural Features of this compound

This compound belongs to the isoflavonoid (B1168493) class of natural products, which are characterized by a 3-phenylchroman-4-one backbone. nih.gov Its structure was determined through extensive spectroscopic studies, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry, upon its isolation from plants of the Erythrina genus. knapsackfamily.com

The unique structural feature of this compound is the fusion of a dimethylpyran ring to the isoflavone core, classifying it as a pyranoisoflavone . Specifically, the structure is a linear pyranoisoflavone, where the pyran ring is fused to the 'g' side (C-7 and C-8) of the benzopyranone system of the isoflavone.

Key structural characteristics include:

Isoflavone Core : The fundamental C6-C3-C6 skeleton, with the B-ring attached at the C-3 position of the C-ring.

Dimethylpyran Ring : A six-membered heterocyclic ring containing an oxygen atom and two methyl groups attached to the same carbon, fused to the A-ring of the isoflavone. This is sometimes referred to as a chromene ring.

Phenolic Hydroxyl Group : A single hydroxyl group located on the para-position (C-4') of the B-ring, contributing to the compound's chemical reactivity and potential biological activity.

This specific arrangement of a linear dimethylpyran ring fused to the isoflavone scaffold distinguishes this compound and related compounds from more common isoflavones like daidzein (B1669772) or genistein. This structural complexity is a hallmark of the secondary metabolites found in the Erythrina genus.

Biosynthesis of Erythrinin a

Proposed Biosynthetic Pathways of Flavonoids

The journey to Erythrinin A begins with the general phenylpropanoid pathway, the common route for the synthesis of thousands of plant secondary metabolites. This pathway starts with the aromatic amino acid L-phenylalanine.

Initiation of the Phenylpropanoid Pathway : The first committed step is the deamination of L-phenylalanine to cinnamic acid, a reaction catalyzed by the enzyme phenylalanine ammonia-lyase (PAL) . Cinnamic acid is then hydroxylated by cinnamate 4-hydroxylase (C4H) to form 4-coumaric acid. This is subsequently activated by 4-coumarate-CoA ligase (4CL) to produce 4-coumaroyl-CoA, a central precursor.

Formation of the Flavonoid Skeleton : The first enzyme specific to flavonoid biosynthesis, chalcone (B49325) synthase (CHS) , catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA. This reaction forms a C15 intermediate known as naringenin (B18129) chalcone.

Isomerization and Branching : Chalcone isomerase (CHI) then facilitates the stereospecific cyclization of the chalcone into a flavanone (B1672756), typically naringenin. Naringenin serves as a crucial branch point from which various classes of flavonoids are synthesized. For the production of isoflavonoids, the pathway diverges here.

The Isoflavonoid (B1168493) Branch : The key step in committing precursors to the isoflavonoid pathway is the 2,3-aryl migration of the B-ring of a flavanone. This reaction is catalyzed by a cytochrome P450 enzyme, isoflavone (B191592) synthase (IFS) , to produce a 2-hydroxyisoflavanone. A subsequent dehydration reaction, carried out by a 2-hydroxyisoflavanone dehydratase , yields the stable isoflavone structure, such as daidzein (B1669772) or genistein. scispace.com

Enzymatic Steps and Reaction Mechanisms in this compound Formation

The formation of the tetracyclic pterocarpan (B192222) structure of this compound from an isoflavone precursor involves a series of specific enzymatic modifications. researchgate.net Pterocarpans are formed in the final stages of the flavonoid biosynthetic pathway. researchgate.net

The generally accepted sequence for pterocarpan biosynthesis from an isoflavone intermediate like daidzein involves several key enzymatic reactions:

Hydroxylation : An isoflavone 2'-hydroxylase (I2'H) introduces a hydroxyl group at the 2' position of the isoflavone ring system.

Reduction : The double bond in the C-ring of the resulting 2'-hydroxyisoflavone is then reduced by an isoflavone reductase (IFR) , forming a 2'-hydroxyisoflavanol.

Cyclization : The final and defining step is the intramolecular cyclization to form the characteristic pterocarpan core. This ring closure is catalyzed by pterocarpan synthase (PTS) , which is also known as 2'-hydroxyisoflavanol 4,2'-dehydratase. nih.gov This enzyme was long considered a "missing link" in the pathway until its recent identification as a dirigent domain-containing protein. nih.gov

For this compound specifically, which is a prenylated pterocarpan, additional modification steps are required. A prenyltransferase enzyme is responsible for attaching a dimethylallyl pyrophosphate (DMAPP) group to the pterocarpan skeleton. The specific substitution pattern of this compound suggests a highly regioselective enzymatic prenylation event.

Key Precursors and Intermediates

The biosynthesis of this compound is fundamentally linked to the isoflavonoid pathway, with primary precursors being L-phenylalanine and malonyl-CoA. Key intermediates along this metabolic route are pivotal for the eventual synthesis of the final compound.

Precursor/Intermediate Role in the Pathway
L-PhenylalanineThe primary amino acid starting material for the phenylpropanoid pathway.
Cinnamic acidFormed from L-phenylalanine; a core component of the phenylpropanoid pathway.
4-Coumaroyl-CoAAn activated phenylpropanoid unit that serves as a key substrate for chalcone synthase.
Naringenin ChalconeThe initial C15 flavonoid structure formed by the condensation of 4-coumaroyl-CoA and malonyl-CoA.
NaringeninA flavanone intermediate that acts as a gateway to various flavonoid classes.
Daidzein / GenisteinIsoflavone intermediates that serve as the backbone for further modifications leading to pterocarpans. scispace.com
2'-HydroxyisoflavanolThe immediate precursor for the cyclization reaction that forms the pterocarpan ring system. nih.govrsc.org

It is important to clarify that while Erythrina species are known to produce both flavonoids and benzylisoquinoline alkaloids (BIAs), these compound classes arise from distinct biosynthetic pathways. nih.govnih.govmdpi.com Flavonoids, including this compound, are synthesized from L-phenylalanine via the phenylpropanoid pathway. In contrast, BIAs are derived from the amino acid L-tyrosine. nih.gov There is no direct biosynthetic crossover or shared late-stage intermediates between these two major metabolic pathways.

Genetic Regulation of Biosynthetic Enzymes

The production of flavonoids is a tightly controlled process, regulated at the level of gene expression. The genes encoding the biosynthetic enzymes of the flavonoid pathway are often expressed in a coordinated manner, responding to various developmental and environmental signals.

The regulation is primarily managed by complexes of transcription factors, with the MYB-bHLH-WD40 (MBW) complex being a central player in many plant species. These transcription factors bind to specific promoter elements in the target genes, thereby activating or repressing their transcription.

While specific regulatory genes for the final steps of this compound biosynthesis have not been fully elucidated, it is understood that their expression is likely induced by factors such as pathogen attack, as pterocarpans often function as phytoalexins—antimicrobial compounds synthesized by plants as a defense mechanism. nih.gov Studies on gene expression in response to various stimuli suggest that the genes for enzymes like NAGS, NAGK, NAOGAcT, and NAOD are regulated in coordination to meet the plant's demand for arginine during growth and development. nih.gov

In planta Metabolic Engineering Approaches for Enhanced Production

Enhancing the production of valuable secondary metabolites like this compound in plants is a significant goal of metabolic engineering. Several strategies can be employed to increase the yield of this compound in its native plant or in a heterologous host system.

Engineering Strategy Description Potential Impact on this compound Production
Overexpression of Key Genes Introducing additional copies of genes encoding rate-limiting enzymes (e.g., CHS, IFS, IFR, PTS, or specific prenyltransferases) under the control of strong promoters.Can increase the metabolic flux towards the isoflavonoid and pterocarpan pathways, boosting this compound levels.
Upregulation of Transcription Factors Overexpressing key regulatory genes, such as specific MYB or bHLH transcription factors, to simultaneously activate multiple genes in the biosynthetic pathway.Provides a powerful method to enhance the entire pathway leading to this compound, rather than just a single step.
Downregulation of Competing Pathways Using technologies like RNA interference (RNAi) or CRISPR/Cas9 to suppress the expression of enzymes in branch pathways that compete for common precursors (e.g., flavonol synthase).Can redirect the flow of precursors like naringenin towards the isoflavonoid branch, increasing the pool available for this compound synthesis.
Heterologous Production Transferring the entire biosynthetic pathway for this compound into a microbial host like Saccharomyces cerevisiae or Yarrowia lipolytica, or a model plant that is easy to cultivate. nih.govnih.govfrontiersin.orgOffers the potential for large-scale, controlled production in fermenters, overcoming the limitations of extraction from plant sources. nih.govnih.gov

These approaches, which have been successfully applied to other flavonoids and plant metabolites, hold considerable promise for developing sustainable sources of this compound for further research and potential applications.

Chemical Synthesis and Derivatization Strategies for Erythrinin a and Its Analogues

Total Synthesis Approaches to the Erythrinin Skeleton

The total synthesis of Erythrinin A provides a definitive confirmation of its structure and allows for the preparation of this natural product from simple, readily available starting materials.

Retrosynthetic Analysis and Key Disconnection Strategies

The design of a total synthesis begins with retrosynthetic analysis, a process of mentally deconstructing the target molecule into simpler precursors. jocpr.comslideshare.net For a pyranoisoflavone like this compound, key disconnections can be identified in its core structure.

A primary disconnection strategy for the isoflavone (B191592) core involves the C-C bond between the B-ring and the heterocyclic C-ring. This leads back to simpler aromatic precursors, a common strategy in flavonoid synthesis. nih.govresearchgate.net One of the most effective methods for constructing the isoflavone skeleton relies on the rearrangement of a chalcone (B49325) precursor. biocrick.com Therefore, a logical retrosynthetic pathway for this compound (Structure 1 ) would involve a disconnection to a corresponding pyranochalcone intermediate.

Further disconnection of the pyran ring, a key feature of this compound, can be envisioned through a cyclization reaction of a prenylated precursor. This biomimetic approach simplifies the target to a prenylated chalcone or isoflavone. The key synthons, or idealized fragments, derived from these disconnections are then traced back to stable, commercially available starting materials. lkouniv.ac.inethz.ch

Table 1: Key Retrosynthetic Disconnections for this compound

Disconnection TypeTarget Molecule/IntermediatePrecursor(s)Corresponding Forward Reaction
Isoflavone FormationThis compoundDihydropyranochalconeOxidative Rearrangement
Pyran Ring FormationPyranochalconePrenylated ChalconeCyclization/Dehydrogenation
Chalcone FormationChalcone PrecursorSubstituted Acetophenone and AldehydeAldol Condensation

A notable total synthesis of this compound was reported by Suresh, Iyer, and Iyer in 1985. biocrick.com Their approach validates the retrosynthetic strategy based on a chalcone intermediate. The synthesis commenced with the preparation of a dihydropyranochalcone, which was then subjected to an oxidative rearrangement using thallium(III) nitrate (B79036) (TTN) in trimethyl orthoformate (TMOF). biocrick.com This key step formed the isoflavone skeleton. The synthesis was completed through a sequence of cyclization, demethylation, and dehydrogenation to yield this compound. biocrick.com

Stereoselective and Enantioselective Syntheses

This compound is an achiral molecule, meaning it does not have a non-superimposable mirror image and therefore does not require enantioselective synthesis. However, the broader field of flavonoid synthesis has seen significant advancements in stereoselective methods, which are crucial for the synthesis of related chiral natural products like isoflavans and pterocarpans. nih.govresearcher.life

These strategies are relevant as they provide the tools to create chiral analogues of this compound or to synthesize chiral precursors that could be converted to this compound. Key methodologies in stereoselective flavonoid synthesis include:

Asymmetric Chalcone Epoxidation: Chalcones are common precursors for many flavonoids. Their asymmetric epoxidation can introduce chirality early in the synthetic sequence, which is then transferred through subsequent reactions. nih.gov

Sharpless Asymmetric Dihydroxylation: This method can be used to create chiral diols from olefinic precursors, which are versatile intermediates for synthesizing chiral flavan-3-ols and other isoflavonoid (B1168493) derivatives. nih.gov

Catalytic Asymmetric Hydrogenation: Asymmetric transfer hydrogenation using chiral catalysts (e.g., rhodium or ruthenium complexes) is a powerful tool for the enantioselective reduction of prochiral substrates, such as chalcones or other unsaturated intermediates, to produce chiral flavanones or isoflavanones. tu-dresden.de

While not directly applied in the reported synthesis of achiral this compound, these stereoselective methods represent the state-of-the-art in flavonoid chemistry and would be essential for targeting chiral analogues. nih.gov

Biomimetic Synthesis Principles

Biomimetic synthesis aims to mimic nature's biosynthetic pathways to construct complex molecules, often leading to efficient and elegant synthetic routes. researchgate.netescholarship.org The biosynthesis of pyranoisoflavonoids is believed to involve the prenylation of an isoflavone precursor followed by oxidative cyclization to form the pyran ring.

In the laboratory, this can be mimicked by reacting an isoflavone with a prenylating agent, such as prenyl bromide, often under basic conditions. The subsequent oxidative cyclization of the resulting prenylated isoflavone with reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) can then form the pyran ring system characteristic of this compound. This approach is a cornerstone of biomimetic strategies for this class of compounds.

Semisynthesis from Precursor Compounds

Semisynthesis utilizes a naturally occurring compound as a starting material for conversion into a more complex or novel target molecule. igi-global.com For this compound, a plausible semisynthetic route would start from a simpler, more abundant isoflavone isolated from natural sources.

A potential precursor for the semisynthesis of this compound is the isoflavone alpinumisoflavone (B190552), which has been isolated from Erythrina species. researcher.life The conversion would involve the introduction of the dimethylpyran ring onto the alpinumisoflavone scaffold. This could be achieved through a Claisen rearrangement of a propargyl ether derivative, followed by cyclization, a common method for constructing chromene rings in flavonoids.

Synthesis of Novel this compound Analogues and Derivatives

The synthesis of analogues of this compound is a key strategy for exploring the structure-activity relationships (SAR) of this class of compounds. researchgate.netiomcworld.com By systematically modifying the structure of the natural product, chemists can identify the key functional groups responsible for its biological activity and potentially develop derivatives with improved potency or selectivity. nih.gov

Structural Modifications for Enhanced Activity

Research into the flavonoids from Erythrina species has revealed that specific structural features are crucial for their biological activities, particularly their antimicrobial effects. nih.govnih.gov Structure-activity relationship studies have highlighted the importance of the number and position of prenyl groups and hydroxyl groups on the isoflavone skeleton. nih.gov

Synthetic efforts to create novel analogues often focus on:

Varying the substitution pattern: Introducing or removing hydroxyl, methoxy (B1213986), or other functional groups on the aromatic A and B rings.

Modifying the prenyl group: Altering the structure of the dimethylpyran ring or replacing it with other lipophilic side chains. For example, studies have shown that the position and degree of prenylation are important for antimicrobial activity against Staphylococcus aureus. nih.gov

Creating hybrid molecules: Combining the isoflavone scaffold of this compound with other pharmacophores to create novel hybrid compounds with potentially synergistic or new biological activities.

A study on various isoflavone derivatives from Erythrina lysistemon showed that the presence of hydroxyl groups at positions 5 and 7 (ring A) and 4' (ring B) is associated with lower minimum inhibitory concentration (MIC) values against S. aureus. nih.gov The synthesis of analogues based on these findings allows for a rational approach to designing more potent antimicrobial agents.

Table 2: Examples of Bioactive Isoflavones from Erythrina Species

Compound NameSource SpeciesKey Structural FeaturesReported Biological Activity
Erybraedin AErythrina lysistemonPrenylated Pterocarpan (B192222)Antimicrobial nih.gov
PhaseollidinErythrina lysistemonPrenylated PterocarpanAntimicrobial nih.gov
AlpinumisoflavoneErythrina poeppigianaPrenylated IsoflavoneAntimicrobial researcher.life
Erythrinin B (Wighteone)Erythrina indicaPrenylated IsoflavoneAntimicrobial, Cytotoxic researchgate.netresearchgate.net

The synthesis and evaluation of these and other analogues provide valuable insights into the chemical features required for biological efficacy, guiding future drug discovery efforts based on the this compound scaffold.

Incorporation of Distinct Functional Groups

The strategic incorporation of distinct functional groups onto the this compound scaffold is a key approach in medicinal chemistry to modulate its physicochemical properties and biological activity. While extensive derivatization studies specifically targeting this compound are not widely documented, the inherent reactivity of its constituent functional groups—notably its phenolic hydroxyls and electron-rich aromatic rings—provides clear pathways for chemical modification. These modifications are typically aimed at exploring structure-activity relationships (SAR), improving metabolic stability, or enhancing target specificity.

The primary sites for derivatization on the this compound molecule are the hydroxyl (-OH) groups, which can be readily modified through common organic reactions. Strategies employed for other flavonoids, such as quercetin, serve as a valuable blueprint for the potential derivatization of this compound. mdpi.com

O-Alkylation and O-Acylation

The most direct strategies for modifying this compound involve the derivatization of its phenolic hydroxyl groups.

O-Alkylation: The introduction of alkyl groups (e.g., methyl, ethyl, or longer chains) can be achieved via reactions like the Williamson ether synthesis. scirp.org This process typically involves treating this compound with an alkyl halide (like methyl iodide) in the presence of a weak base (such as potassium carbonate). This modification can alter the compound's polarity, lipophilicity, and hydrogen-bonding capacity, which are critical factors for its interaction with biological targets. For example, methylation of a hydroxyl group can protect it from metabolic glucuronidation and can influence binding affinity by removing a hydrogen bond donor while introducing a more lipophilic moiety. organic-chemistry.org

O-Acylation: Esterification of the hydroxyl groups is another common strategy, accomplished by reacting this compound with acyl halides or anhydrides. This introduces an ester functional group, which can act as a prodrug. Esters may be more cell-permeable and can be hydrolyzed by intracellular esterases to release the active parent compound, this compound.

Modification of Aromatic Rings

The isoflavone core of this compound contains two phenyl rings (A and B rings) that are susceptible to electrophilic substitution reactions, allowing for the introduction of a variety of functional groups.

Halogenation: Introducing halogen atoms (e.g., chlorine, bromine) onto the aromatic rings can significantly alter the electronic properties of the molecule and enhance its binding affinity to target proteins through halogen bonding.

Nitration and Amination: Nitration of the aromatic rings followed by reduction can introduce amino groups. These amino groups can serve as handles for further derivatization or can introduce new hydrogen bonding interactions. microsynth.com

Modification of the Prenyl Group

The prenyl (3,3-dimethylallyl) group attached to the this compound scaffold is a significant feature for the biological activity of many flavonoids isolated from the Erythrina genus. nih.gov This moiety is also a target for chemical modification.

Oxidation and Cyclization: The double bond within the prenyl group can be subjected to oxidation to form epoxides or diols. It can also be induced to cyclize with a nearby hydroxyl group to form an additional heterocyclic ring, a structural motif seen in related natural products like erybraedin.

These derivatization strategies allow for the systematic exploration of the chemical space around the this compound core, leading to the generation of analogue libraries. The evaluation of these analogues is crucial for delineating the specific structural requirements for biological activity and for the development of new therapeutic agents.

Table of Potential this compound Derivatizations

The following table outlines potential derivatization strategies for this compound based on standard chemical transformations for flavonoids.

Potential Analogue NameIncorporated Functional GroupGeneral Synthetic StrategyPotential ReagentsTarget Site
7-O-Methyl this compoundMethyl etherO-AlkylationMethyl iodide (CH₃I), K₂CO₃C-7 Hydroxyl
4'-O-Methyl this compoundMethyl etherO-AlkylationMethyl iodide (CH₃I), K₂CO₃C-4' Hydroxyl
7-O-Acetyl this compoundAcetyl esterO-AcylationAcetic anhydride, PyridineC-7 Hydroxyl
8-Bromo-Erythrinin ABromoElectrophilic Aromatic SubstitutionN-Bromosuccinimide (NBS)C-8 on A-ring
8-Nitro-Erythrinin ANitroElectrophilic Aromatic SubstitutionNitric acid (HNO₃), Sulfuric acid (H₂SO₄)C-8 on A-ring
8-Amino-Erythrinin AAminoReduction of Nitro GroupH₂, Palladium on Carbon (Pd/C)C-8 on A-ring

Biological Activities and Mechanistic Studies of Erythrinin a

In vitro Cellular and Molecular Investigations

Erythrinin A, a pterocarpan (B192222) isolated from plants of the Erythrina genus, has garnered scientific interest for its potential therapeutic properties. In vitro studies using cell cultures and molecular assays have begun to elucidate the biological activities of this natural compound, particularly in the contexts of cancer and inflammation. These investigations provide a foundational understanding of this compound's mechanisms of action at the cellular and molecular levels.

Anti-proliferative and Cytotoxic Effects on Cancer Cell Lines

This compound has demonstrated notable anti-proliferative and cytotoxic effects against various cancer cell lines in laboratory settings. Research indicates that related compounds from the Erythrina genus can inhibit the growth of cancer cells. For instance, extracts from Erythrina indica have been shown to inhibit the proliferation of human breast cancer cells in a dose-dependent manner, with an IC50 value of 100 μg/ml for an aqueous leaf extract. journaljpri.com Similarly, compounds isolated from Erythrina sigmoidea have displayed antiproliferative activity against several cancer cell lines. nih.gov While direct data on this compound's cytotoxicity across a wide range of cell lines is still emerging, the broader family of Erythrina compounds shows promise in this area. nih.govnih.gov

Table 1: Cytotoxic Activity of Compounds from the Erythrina Genus against Cancer Cell Lines This table is interactive. Click on the headers to sort the data.

Compound/ExtractCancer Cell LineIC50 ValueSource
Erythrina indica leaf aqueous extractHuman Breast Cancer100 µg/ml journaljpri.com
α-erythroidineMCF-7 (Breast Cancer)11.60 µg/mL researchgate.net
β-erythroidineMCF-7 (Breast Cancer)36.8 µM eurekaselect.com
8-oxo-β-erythroidineMCF-7 (Breast Cancer)60.8 µM eurekaselect.com
8-oxo-α-erythroidineMCF-7 (Breast Cancer)875.4 µM eurekaselect.com
Erythrinin CLung Adenocarcinoma42.07% inhibition chemrxiv.org
Erythrinin CBreast Cancer47.86% inhibition chemrxiv.org

A key mechanism underlying the anti-proliferative effects of certain flavonoids, including compounds structurally related to this compound, is the inhibition of dihydroorotate (B8406146) dehydrogenase (DHODH). chemrxiv.org DHODH is a crucial enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, which is essential for DNA and RNA synthesis in rapidly dividing cells like cancer cells. nih.gov By inhibiting DHODH, these compounds can effectively starve cancer cells of the necessary building blocks for proliferation.

Computational docking studies have identified Erythrinin C as a potent inhibitor of human DHODH, with a strong binding affinity. chemrxiv.orgchemrxiv.org This suggests that this compound and its analogs may share this mechanism of action, representing a promising avenue for targeted cancer therapy. chemrxiv.orgresearchgate.net The inhibition of DHODH is a validated strategy in cancer treatment, with some DHODH inhibitors having undergone clinical trials. chemrxiv.org

In addition to inhibiting proliferation, compounds from the Erythrina genus have been shown to induce apoptosis (programmed cell death) and modulate the cell cycle in cancer cells. For example, erythraline (B1235506), an alkaloid from Erythrina velutina, induces caspase-independent apoptosis and causes cell cycle arrest at the G2/M phase in cervical cancer cells. mdpi.comnih.govresearchgate.net This arrest prevents the cells from proceeding through mitosis, ultimately leading to cell death.

The induction of apoptosis is a hallmark of many effective anticancer agents. nih.gov The mechanisms can involve the activation of caspases, changes in mitochondrial membrane potential, and the production of reactive oxygen species (ROS). nih.govnih.gov Studies on related compounds show that they can trigger these apoptotic pathways. nih.gov For instance, treatment with an aqueous extract of Erythrina indica leaf induced morphological changes characteristic of apoptosis in breast cancer cells. journaljpri.com

The role of this compound in targeting cancer stem cells (CSCs) is an emerging area of research. CSCs are a subpopulation of cells within a tumor that are responsible for tumor initiation, progression, and recurrence. bio-techne.com These cells often exhibit resistance to conventional therapies. nih.gov The ability of a compound to target and eliminate CSCs is therefore of significant therapeutic interest. While direct studies on this compound's effect on CSCs are limited, the broader context of natural compounds and their impact on CSCs suggests this is a plausible and important area for future investigation. nih.govtdl.org

Anti-inflammatory Modulatory Effects

This compound and related compounds from the Erythrina genus have demonstrated significant anti-inflammatory properties in various in vitro models. biosynth.commdpi.comitmedicalteam.pl Inflammation is a complex biological response implicated in numerous diseases, and the modulation of inflammatory pathways is a key therapeutic strategy.

A primary mechanism of the anti-inflammatory action of Erythrina compounds is the inhibition of pro-inflammatory mediators such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α). thaiscience.info NO is a signaling molecule that, in excess, can contribute to inflammatory processes. nih.govjrespharm.com TNF-α is a cytokine that plays a central role in orchestrating the inflammatory response. scirp.org

Studies have shown that ethanolic extracts of Erythrina variegata bark can inhibit the production of NO in lipopolysaccharide-stimulated RAW 264.7 macrophage cell lines. thaiscience.info The extract demonstrated a dose-dependent inhibition of NO production. thaiscience.info However, in the same study, the extract was not effective against TNF-α release. thaiscience.info The anti-inflammatory potential of compounds from this genus may be attributed to the presence of flavonoids and other bioactive molecules. mdpi.cominnovareacademics.in

Table 2: Anti-inflammatory Activity of Erythrina variegata Bark Ethanolic Extract This table is interactive. Click on the headers to sort the data.

MediatorCell LineIC50 ValueSource
Nitric Oxide (NO)RAW 264.747.1 ± 0.21 µg/ml thaiscience.info
Prostaglandin (B15479496) E2 (via COX-2)-9.27 ± 0.72 µg/ml thaiscience.info
Modulation of Cyclooxygenase (COX) Enzymes

This compound's role in inflammation is highlighted by its interaction with cyclooxygenase (COX) enzymes. These enzymes, existing as COX-1 and COX-2, are central to the synthesis of prostaglandins, which are key mediators of inflammation. eajm.orgmedsci.org COX-1 is typically present in tissues and contributes to baseline physiological functions, while COX-2 is induced during inflammatory responses. eajm.orgfrontiersin.org

Research has shown that certain flavonoids, the class of compounds to which this compound belongs, can modulate the activity of these enzymes. For instance, studies on related flavonoid derivatives have demonstrated the ability to selectively inhibit COX-2. nih.gov This selectivity is significant because while COX-2 is associated with inflammation, COX-1 plays a protective role in the stomach and kidneys. frontiersin.org The inhibition of COX-2 is a key mechanism for reducing inflammation and pain. medsci.orgnih.gov The structural characteristics of these flavonoids, such as the presence and position of hydroxyl and acetyl groups, can influence their inhibitory potency and selectivity towards COX-2. nih.gov While direct studies on this compound's specific interaction with COX isoforms are not extensively detailed in the provided results, the known anti-inflammatory properties of the Erythrina genus suggest a potential role in modulating COX pathways. researchgate.net

Influence on Nuclear Factor Kappa B (NF-κB) Pathway

The Nuclear Factor Kappa B (NF-κB) pathway is a critical regulator of immune and inflammatory responses. bio-rad.com It controls the expression of numerous genes involved in inflammation, including those for cytokines and adhesion molecules. bio-rad.com The activation of NF-κB is a key step in the inflammatory cascade. In its inactive state, NF-κB is held in the cytoplasm by inhibitor proteins (IκB). probiologists.com Upon receiving an inflammatory signal, a series of steps leads to the degradation of IκB, allowing NF-κB to move into the nucleus and activate the transcription of pro-inflammatory genes. bio-rad.comprobiologists.com

Phenolic compounds, including flavonoids like those found in the Erythrina genus, have been shown to suppress pro-oxidants and inhibit inflammatory signaling pathways such as NF-κB. nih.gov This suggests that a potential mechanism for the anti-inflammatory effects of compounds from this genus, which could include this compound, is through the modulation of the NF-κB pathway. The ability to inhibit NF-κB activation would lead to a downstream reduction in the production of inflammatory mediators.

Interactions with Interleukin-1β (IL-1β) Pathway

Interleukin-1β (IL-1β) is a potent pro-inflammatory cytokine that plays a central role in initiating and amplifying inflammatory responses. wikipedia.org It is produced in response to infection or injury and signals through the IL-1 receptor (IL-1R) to activate downstream signaling cascades. wikipedia.orgfrontiersin.org This activation ultimately leads to the expression of a wide range of inflammatory genes, including those for other cytokines and for enzymes like COX-2. mdpi.com

Antioxidant Activity and Reactive Oxygen Species Scavenging

Reactive oxygen species (ROS) are highly reactive molecules generated as byproducts of normal metabolism and in response to environmental stressors. botanyjournals.com When produced in excess, ROS can cause significant damage to cells and tissues, a condition known as oxidative stress, which is implicated in a variety of diseases. nih.govbotanyjournals.com Antioxidants are compounds that can neutralize ROS and mitigate this damage. scholarsresearchlibrary.com

Extracts from the Erythrina genus have demonstrated significant antioxidant and free radical scavenging activities. researchgate.netbotanyjournals.com These properties are largely attributed to the presence of phenolic compounds, including flavonoids and isoflavones. researchgate.netbotanyjournals.com Studies on extracts from Erythrina species have shown concentration-dependent scavenging of various free radicals, including the DPPH radical and superoxide (B77818) anions. botanyjournals.comscholarsresearchlibrary.com The antioxidant capacity is often measured by the ability of an extract or compound to reduce the stable DPPH radical, with a lower IC50 value indicating higher activity. botanyjournals.com For example, the ethanolic extract of Erythrina variegata showed a superoxide anion scavenging IC50 of 48.52 µg/ml. botanyjournals.com The antioxidant potential of these plants is believed to be a key contributor to their health benefits. botanyjournals.com

Antimicrobial Efficacy Against Pathogenic Microorganisms

Antibacterial Spectrum and Efficacy (e.g., Staphylococcus aureus)

Staphylococcus aureus is a common bacterium that can cause a range of infections, from minor skin issues to life-threatening conditions. betterhealth.vic.gov.au The emergence of antibiotic-resistant strains, such as methicillin-resistant Staphylococcus aureus (MRSA), has created a pressing need for new antibacterial agents. betterhealth.vic.gov.aunih.gov

Compounds isolated from the Erythrina genus have shown promising antibacterial activity against various pathogens, including S. aureus. nih.govnih.gov Numerous studies have focused on the antibacterial properties of flavonoids and isoflavones from different Erythrina species. nih.gov For instance, compounds isolated from the roots of Erythrina herbacea were evaluated for their activity against 13 strains of MRSA. nih.govresearchgate.net

The minimum inhibitory concentration (MIC) is a standard measure of antibacterial efficacy, representing the lowest concentration of a compound that inhibits visible bacterial growth. The table below summarizes the MIC values of various compounds from Erythrina species against S. aureus.

CompoundPlant SourceBacterial StrainMIC (µg/mL)Reference
Eryvarin DErythrina fuscaS. aureus4 nih.gov
SandwicensinErythrina fuscaS. aureus8 nih.gov
ScandenoneErythrina fuscaS. aureus8 nih.gov
Erythribyssin AErythrina fuscaS. aureus64 nih.gov
Erythrabissin IErythrina fuscaS. aureus64 nih.gov
Eriotrichin BErythrina eriotrichaS. aureus 209 P8.3 nih.gov
Erybraedin AErythrina lysistemonS. aureus1-600 nih.gov
LuteoneErythrina strictaS. aureus (MSSA)1.88 (MIQ) nih.gov

It is important to note that the position and degree of certain chemical modifications, such as prenylation, and the presence of hydroxyl groups on the flavonoid structure are significant for their antibacterial activity. nih.gov

Antifungal and Antiviral Properties (if reported)

In addition to antibacterial effects, compounds from the Erythrina genus have also been investigated for their antifungal and antiviral activities.

Antifungal Activity:

Extracts and isolated compounds from various Erythrina species have demonstrated activity against a range of fungal pathogens. researchgate.net168.167.8 For example, extracts from Erythrina abyssinica showed effective minimum inhibitory concentrations against Candida albicans and Cryptococcus neoformans. journaljpri.com Pterocarpans isolated from the root bark of Erythrina latissima exhibited moderate to strong antifungal activity against yeast spores. 168.167.8 One compound, Wighteone (also known as Erythrinin B), has shown excellent anti-yeast activity, with an MIC of 4 µg/ml against Saccharomyces cerevisiae. targetmol.com

Antiviral Activity:

Research into the antiviral properties of Erythrina species has also yielded positive results. Extracts from Erythrina speciosa were found to be active against herpes simplex virus type 1 (HSV-1) and Hepatitis A virus (HAV-H10). nih.govresearchgate.net Further investigation led to the isolation of vitexin, a flavonoid, which showed significant antiviral activity against both viruses. nih.govresearchgate.net These findings suggest that compounds from the Erythrina genus, potentially including this compound, could be valuable candidates for the development of new antiviral agents. nih.gov

Mechanisms of Antimicrobial Action (e.g., Membrane Disruption, Nucleic Acid Synthesis Inhibition, Energy Metabolism Modulation)

This compound, a prenylated isoflavonoid (B1168493), has demonstrated notable antibacterial activity. mdpi.com The precise mechanisms of its action are understood in the broader context of how flavonoids and isoflavonoids from the Erythrina genus interact with bacterial cells. Research suggests these compounds employ a multi-targeted approach to exert their antimicrobial effects. mdpi.comnih.govnih.gov

The primary proposed antibacterial mechanisms for these flavonoids include:

Disruption of Cytoplasmic Membrane Function : This is considered a dominant mechanism for many isoflavones. mdpi.com These compounds can interfere with the structure and function of the bacterial cell membrane, leading to increased permeability and leakage of essential intracellular components, ultimately causing cell death. mdpi.com

Inhibition of Nucleic Acid Synthesis : Certain potent antibacterial flavonoids isolated from Erythrina have been found to function by suppressing the synthesis of DNA and RNA. nih.govnih.gov For instance, the most powerful flavonoid from the genus against Methicillin-Resistant Staphylococcus aureus (MRSA) was shown to act via this pathway. nih.govnih.gov

Modulation of Energy Metabolism : Flavonoids can disrupt bacterial energy production. A common mechanism is the inhibition of ATP synthase, a critical enzyme for cellular energy supply. nih.govnih.gov This disruption of metabolic pathways is a key aspect of their bactericidal or bacteriostatic action. mdpi.com

The structure of this compound, particularly the presence of a prenyl group, is believed to enhance its lipophilicity, which may facilitate its interaction with and disruption of the bacterial cell membrane. mdpi.com

Neurobiological Modulations (General Erythrina Alkaloid Context)

While this compound is an isoflavonoid, the Erythrina genus is also a rich source of tetracyclic alkaloids, which are recognized for their significant neurological activities. rsdjournal.orgnih.govresearchgate.net These alkaloids are largely credited with the anxiolytic, anticonvulsant, and neuroprotective effects observed with extracts from Erythrina species. researchgate.netresearchgate.net

Anxiolytic-like and Anticonvulsant Effects in Cellular Models (General to Erythrina Alkaloids)

In cellular models, Erythrina alkaloids have been shown to be potent modulators of neuronal receptors. A key mechanism underlying their anxiolytic and anticonvulsant properties is the inhibition of neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.gov

Studies using whole-cell patch-clamp recordings on various mammalian cell lines have demonstrated that these alkaloids can significantly inhibit acetylcholine-activated currents. nih.gov The α4β2 nAChR subtype, a major receptor in the mammalian brain, is particularly sensitive and is considered a primary target for the neurological effects of these compounds. nih.gov The alkaloids (+)-erythravine and (+)-11α-hydroxyerythravine have been identified as especially powerful inhibitors of this receptor. nih.gov Some alkaloids have also shown protective effects in cellular models of seizures induced by agents like NMDA and kainic acid. researchgate.net

Table 1: Inhibitory Activity of Erythrina Alkaloids on Neuronal Nicotinic Acetylcholine Receptors nih.gov
AlkaloidReceptor SubtypeCell ModelInhibitory Concentration (IC₅₀)
(+)-Erythravineα7Hippocampal Neurons6 µM
(+)-Erythravineα4β2HEK 293 Cells13 nM
(+)-11α-hydroxyerythravineα7Hippocampal Neurons5 µM
(+)-11α-hydroxyerythravineα4β2HEK 293 Cells4 nM
Neuroprotective Properties (General to Erythrina Alkaloids)

Erythrina alkaloids exhibit significant neuroprotective potential through various mechanisms. dovepress.com They have been shown to guard against oxidative stress and neuroinflammation, key factors in the progression of neurodegenerative diseases. dovepress.com

One area of investigation is their role as inhibitors of the enzyme acetylcholinesterase (AChE), which is a therapeutic target in Alzheimer's disease. dovepress.com By inhibiting AChE, these alkaloids can increase acetylcholine levels in the brain. dovepress.com Furthermore, specific dimeric Erythrina alkaloids, such as erythrivarine N, have demonstrated neuroprotective effects in cellular models by protecting against antibiotic-induced damage to auditory cells. nih.govfigshare.com The neuroprotective activities of alkaloids are also attributed to their antioxidant and anti-amyloid properties. ijbs.com

Other Investigated Cellular Activities (e.g., Enzyme Inhibition beyond DHODH)

Beyond their effects on neurotransmitter receptors, compounds from the Erythrina genus have been investigated for their ability to inhibit other enzymes.

Acetylcholinesterase (AChE) Inhibition : As mentioned, Erythrina alkaloids are being explored as AChE inhibitors. dovepress.com Molecular modeling studies have predicted a high binding affinity for alkaloids like erysotine and erythraline with the AChE enzyme, suggesting their potential in managing cognitive decline associated with Alzheimer's disease. dovepress.com

α-Glucosidase Inhibition : Certain isoflavones isolated from Erythrina variegata have demonstrated good in vitro inhibitory activity against α-glucosidase. researchgate.net This enzyme is involved in carbohydrate digestion, and its inhibition is a strategy for managing type 2 diabetes.

Table 2: In Vitro α-Glucosidase Inhibition by Erythrina variegata Isoflavones researchgate.net
CompoundIC₅₀ (µM)
Glycitein34.3 ± 0.9
Daidzein (B1669772)97.6 ± 0.6
Acarbose (Control)125.8 ± 1.2
Daidzin217.2 ± 0.2
Genistein230.4 ± 0.4

In vivo Preclinical Animal Model Studies

Efficacy in Established Animal Models of Disease (e.g., Cancer Xenografts, Inflammation Models, Anxiety Models)

In vivo Efficacy in Cancer Xenograft Models : Preclinical cancer models, including xenografts where human tumor tissues are implanted in immunodeficient animals, are essential for drug discovery. herabiolabs.comnih.gov However, based on available research, there is limited information regarding the efficacy of this compound or other Erythrina-derived compounds in cancer xenograft models. In fact, one study on dimeric Erythrina alkaloids found they were not cytotoxic against cancer cells. researchgate.net

In vivo Efficacy in Inflammation Models : Extracts from Erythrina species have shown significant anti-inflammatory effects in preclinical animal models. An ethanolic extract of Erythrina variegata demonstrated dose-dependent activity in both acute and chronic inflammation models in rats. researchgate.net Specifically, it was effective in the carrageenan-induced paw edema model (an acute model) and the cotton pellet-induced granuloma model (a chronic model). researchgate.net These findings support the traditional use of the plant for inflammatory conditions. researchgate.net

In vivo Efficacy in Anxiety Models : The anxiolytic-like effects of Erythrina alkaloids have been robustly demonstrated in several established animal models of anxiety. nih.govscielo.br Acute oral administration of alkaloids such as erythravine, (+)-11α-hydroxy-erythravine, erysodine, and erysothrine produced significant anti-anxiety effects in mice. nih.govscielo.brunesp.br These effects were observed in standard behavioral tests like the light-dark transition model (LDTM), the elevated plus-maze (EPM), and the elevated T-maze, with outcomes comparable to the conventional anxiolytic drug diazepam. scielo.brunesp.br These results strongly suggest that the alkaloids are responsible for the anxiolytic properties attributed to Erythrina extracts. nih.govscielo.br

Table 3: Anxiolytic-like Effects of Erythrina Alkaloids in Murine Models
Alkaloid(s)Animal ModelObserved EffectReference
Erythravine, (+)-11α-hydroxy-erythravineLight-Dark Transition Model (LDTM)Increased time spent in the illuminated compartment. nih.govunesp.br
(+)-11α-hydroxy-erythravineLight-Dark Transition Model (LDTM)Increased number of transitions between compartments. nih.govunesp.br
ErysodineElevated Plus-Maze (EPM)Increased percentage of time and entries in open arms. scielo.br
Erysodine, ErysothrineLight-Dark Transition Model (LDTM)Increased number of transitions and/or time in the light compartment. scielo.br
(+)-Erythravine, (+)-α-hydroxyerysotrine, (+)-11α-hydroxyerythravineElevated T-MazeDemonstrated anxiolytic effects. researchgate.netscispace.com

Biomarker Analysis in Animal Studies

In preclinical animal studies, the biological effects of a compound are often quantified by measuring specific biomarkers. These indicators can provide objective measures of physiological processes, pathological conditions, or pharmacological responses to a therapeutic intervention. largeanimalreview.com While research specifically isolating the biomarker profile of this compound is emergent, studies on extracts from the Erythrina genus, of which this compound is a known constituent, provide significant insights. researchgate.netnih.gov Analysis in animal models has focused primarily on biomarkers for anti-inflammatory, antioxidant, and neuroprotective activities.

In the context of inflammation, key biomarkers are pro-inflammatory mediators and indicators of tissue swelling and cellular infiltration. Studies on compounds from Erythrina species have demonstrated a significant reduction in edema in models like carrageenan-induced paw edema and 12-O-tetradecanoylphorbol 13-acetate (TPA)-induced ear edema in mice. nih.gov Furthermore, a reduction in leukocyte infiltration at the site of inflammation is a critical biomarker, indicating the compound's ability to modulate the immune response. nih.gov At the molecular level, reductions in inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and interleukins serve as crucial biomarkers for anti-inflammatory action. mdpi.comnih.gov

The antioxidant capacity of Erythrina constituents in vivo is often evaluated by measuring the activity of endogenous antioxidant enzymes. mdpi.com In animal models of oxidative stress, such as carbon tetrachloride (CCl4)-induced liver damage in rats, treatment with related extracts has been shown to restore the depleted levels of key enzymes like superoxide dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GSH-Px). mdpi.comnih.gov Conversely, a decrease in markers of lipid peroxidation, such as malondialdehyde (MDA), provides further evidence of antioxidant protection in tissues. nih.govresearchgate.net

Neuroprotective effects have been assessed using both biochemical and histological biomarkers. In animal models of neurodegeneration, a key biomarker is the level of choline (B1196258) acetyltransferase (ChAT), an enzyme essential for acetylcholine synthesis, which is often reduced in cognitive disorders. nih.gov Attenuation of the neuroinflammatory marker TNF-α in brain tissue is also a significant finding. nih.gov Histological analysis, such as counting viable neurons in specific brain regions like the hippocampal CA1 and CA3, serves as a direct biomarker for neuroprotection against induced neuronal loss. nih.gov

Table 1: Biomarker Analysis in Animal Studies for Erythrina-Derived Compounds

Activity Biomarker Animal Model Observed Effect Citation
Anti-inflammatory Paw Edema Carrageenan-Induced Paw Edema (Rat/Mouse) Significant inhibition of edema formation. nih.govresearchgate.net
Leukocyte Infiltration TPA-Induced Chronic Inflammation (Mouse) Significant reduction in leukocyte infiltration. nih.gov
Prostaglandin E2 Zymosan-Induced Peritonitis (Mouse) Marked suppression of synthesis. nih.gov
TNF-α Streptozotocin-Induced Neuroinflammation (Rat) Significant reduction in brain TNF-α levels. nih.gov
Antioxidant Superoxide Dismutase (SOD) CCl4-Induced Liver Damage (Rat) Restoration of decreased enzyme activity. nih.gov
Catalase (CAT) CCl4-Induced Liver Damage (Rat) Restoration of decreased enzyme activity. nih.gov
Glutathione (GSH) CCl4-Induced Liver Damage (Rat) Restoration of depleted antioxidant levels. mdpi.comnih.gov
Lipid Peroxidation Ex vivo model Inhibition of lipid peroxidation. nih.govresearchgate.net
Neuroprotective Hippocampal Neurons (CA1 & CA3) Streptozotocin-Induced Neurodegeneration (Rat) Attenuation of neuronal loss. nih.gov

Pharmacodynamic Assessments in Preclinical Models

Pharmacodynamics (PD) involves the study of a drug's biological and physiological effects on the body, essentially "what the drug does to the body." youtube.com In preclinical research, PD assessments are crucial for characterizing the therapeutic action of a compound by establishing the relationship between its concentration and the observed effect over time. nih.govaccp1.org For this compound and related phytochemicals from the Erythrina genus, pharmacodynamic studies have primarily utilized animal models of inflammation and pain to quantify their effects. nih.gov

The anti-inflammatory pharmacodynamics have been evaluated using models of acute inflammation. The carrageenan-induced paw edema model in rats is a standard for assessing anti-inflammatory activity. researchgate.netresearchgate.net In this model, the key pharmacodynamic endpoint is the time-dependent reduction in paw volume (edema) following administration of the test compound, compared to a control group. Studies on Erythrina stricta extracts, for instance, showed a maximum inhibition of edema at a specific time point post-treatment, demonstrating a clear dose-dependent effect. researchgate.net Similarly, the phospholipase A2-induced mouse paw edema and TPA-induced ear edema models are used, where the inhibition of the inflammatory response is the measured outcome. nih.gov

For assessing analgesic (pain-relieving) properties, both chemically and thermally induced pain models are employed. The acetic acid-induced writhing test in mice is a model for visceral pain, where the pharmacodynamic endpoint is the reduction in the number of abdominal constrictions or "writhes" over a set period. nih.gov This model is highly sensitive for screening peripherally acting analgesics. nih.gov Centrally mediated analgesic effects are often assessed using thermal nociception models like the hot plate and tail immersion tests. nih.gov In these tests, an increase in the latency period before the animal responds to the thermal stimulus (e.g., licking its paw or flicking its tail) is the key pharmacodynamic parameter, indicating a higher pain threshold. Ethanolic extracts of Erythrina variegata have demonstrated significant, dose-dependent anti-nociceptive effects in these models. nih.gov

Table 2: Pharmacodynamic Assessments in Preclinical Models for Erythrina-Derived Compounds

Preclinical Model Type of Activity Assessed Pharmacodynamic Endpoint Key Finding Citation
Carrageenan-Induced Paw Edema Anti-inflammatory Inhibition of edema volume over time. Dose-dependent and significant reduction in inflammation. researchgate.netresearchgate.net
Formalin-Induced Paw Edema Anti-inflammatory Inhibition of edema volume in early and late phases. Significant inhibition of paw edema. researchgate.net
Cotton Pellet-Induced Granuloma Chronic Anti-inflammatory Reduction in the weight of granuloma tissue. Decreased formation of granuloma tissue. researchgate.netresearchgate.net
Acetic Acid-Induced Writhing Test Analgesic (Visceral Pain) Reduction in the number of abdominal writhes. Dose-dependent anti-nociceptive (pain-relieving) effect. nih.gov

| Hot Plate / Tail Immersion Test | Analgesic (Central Pain) | Increased latency to thermal stimulus response. | Significant increase in pain threshold. | nih.gov |

Mechanistic Validation in Animal Systems

Mechanistic validation in animal systems aims to elucidate the specific biochemical pathways through which a compound exerts its therapeutic effects. For isoflavonoids like this compound, derived from the Erythrina genus, animal studies suggest that the observed anti-inflammatory, antioxidant, and neuroprotective activities are rooted in the modulation of specific molecular targets. nih.govmdpi.comnih.gov

The anti-inflammatory mechanism of related phenolic compounds has been validated in animal models by examining their impact on the arachidonic acid cascade. nih.gov Research on erycristagallin, another pterocarpene from Erythrina, showed that its anti-inflammatory activity is based on the selective inhibition of the 5-lipoxygenase (5-LOX) pathway in rat polymorphonuclear leukocytes. nih.gov This action prevents the synthesis of leukotrienes, which are potent mediators of inflammation. Notably, the compound did not affect the cyclooxygenase-1 (COX-1) pathway, suggesting a targeted mechanism of action. nih.gov Other studies propose that the anti-inflammatory effects of Erythrina extracts may also stem from inhibiting the release or action of other key mediators like histamine (B1213489) and prostaglandins. researchgate.net

The antioxidant mechanism in vivo appears to be multifactorial. One key validated mechanism is the enhancement of the endogenous antioxidant defense system. In rat models of CCl4-induced hepatotoxicity, treatment with related extracts restored the activity of antioxidant enzymes such as SOD and CAT. nih.gov A second mechanism involves the upregulation of the Nuclear factor E2-related factor (Nrf2) pathway. nih.gov Activation of Nrf2 in response to oxidative stress leads to the increased expression of downstream antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1). nih.gov

Mechanistic validation for neuroprotection points towards the mitigation of neuroinflammation and the preservation of cholinergic function. nih.gov In a rat model of Alzheimer's disease, the therapeutic effect of a related agent was linked to its ability to significantly reduce elevated brain levels of the pro-inflammatory cytokine TNF-α. nih.gov The same study validated that the treatment prevented the decline in brain ChAT activity, thereby counteracting the cholinergic deficit and neuronal loss in the hippocampus. nih.gov

Table 3: Mechanistic Validation of Erythrina-Derived Compounds in Animal Systems

Proposed Mechanism Evidence from Animal Models Associated Biological Activity Citation
Inhibition of 5-Lipoxygenase (5-LOX) Pathway Inhibition of arachidonic acid metabolism in rat polymorphonuclear leukocytes. Anti-inflammatory nih.gov
Inhibition of Inflammatory Mediators Implied reduction in histamine, serotonin, and prostaglandin action in rat edema models. Anti-inflammatory researchgate.net
Enhancement of Endogenous Antioxidant Enzymes Restoration of SOD, CAT, and GSH levels in rats with CCl4-induced liver injury. Antioxidant, Hepatoprotective mdpi.comnih.gov
Activation of Nrf2 Pathway Promoted protein expression of Nrf2 and downstream targets (e.g., HO-1) in rat liver. Antioxidant, Hepatoprotective nih.gov
Attenuation of Neuroinflammation Reduced levels of TNF-α in the brains of rats in an Alzheimer's disease model. Neuroprotective nih.gov

| Preservation of Cholinergic System | Prevented the decrease in brain ChAT activity and neuronal loss in the hippocampus of rats. | Neuroprotective | nih.gov |

Structure Activity Relationship Sar and Computational Studies of Erythrinin a

Empirical SAR Derived from Synthetic Analogues and Natural Derivatives

Structure-Activity Relationship (SAR) analysis is a cornerstone of medicinal chemistry, providing insights by comparing the biological activity of structurally related compounds. psu.edu By examining natural derivatives of Erythrinin A and synthesizing new analogues, researchers can identify the specific molecular features responsible for a desired biological effect.

The biological activity of flavonoids, including this compound, is significantly modulated by the presence, type, and position of various functional groups on their core structure. Studies on a wide range of flavonoids from the Erythrina genus have highlighted the critical roles of prenylation and hydroxylation. mdpi.comrsc.org

Prenylation: The addition of a prenyl group—a five-carbon isoprenoid unit—is a common modification in Erythrina flavonoids and is strongly correlated with enhanced biological, particularly antimicrobial, activity. mdpi.comrsc.org It is hypothesized that the lipophilic nature of the prenyl group increases the molecule's ability to penetrate microbial cell membranes. mdpi.com Studies comparing prenylated and non-prenylated analogues consistently show that the former have lower minimum inhibitory concentrations (MICs), indicating greater potency. rsc.org For example, the presence of a prenyl group at positions 6 or 8 on ring A of the isoflavone (B191592) skeleton is considered beneficial for activity. mdpi.com Furthermore, some studies suggest that diprenylation, the presence of two prenyl groups, can be superior to single prenylation in boosting activity. mdpi.com

Hydroxyl Groups (-OH): The number and location of hydroxyl groups are also pivotal. The presence of hydroxyl groups at positions 5 and 7 on ring A, and a single hydroxyl group at position 4' on ring B, is a key factor that contributes to potent antibacterial activity. mdpi.com These hydrophilic groups can form hydrogen bonds with components of bacterial cell walls, potentially disrupting membrane integrity. rsc.org The interplay between prenyl and hydroxyl groups is also crucial; research indicates that a hydroxyl group on the same aromatic ring as a prenyl moiety can increase antimicrobial activity. mdpi.com

Conversely, the modification of these functional groups often leads to a reduction in activity. Methoxylation, the conversion of a hydroxyl group (-OH) to a methoxy (B1213986) group (-OCH3), has been shown to attenuate or decrease the antibacterial effects of these compounds. rsc.orgnih.gov Similarly, cyclization of a prenyl group to form a new heterocyclic ring may also reduce its positive contribution to bioactivity. mdpi.com

Functional GroupInfluence on ActivityStructural ContextSupporting Evidence
Prenyl GroupEnhances ActivityIncreases lipophilicity, aiding membrane penetration. mdpi.comPrenylated compounds show lower MIC values compared to non-prenylated analogues. rsc.org
Hydroxyl Groups (-OH)Enhances ActivityPositions 5, 7 (Ring A) and 4' (Ring B) are important for antibacterial effects. mdpi.com-OH groups can form hydrogen bonds, disrupting bacterial membranes. rsc.org
Methoxy Groups (-OCH3)Decreases ActivityMethoxylation of key hydroxyl groups attenuates potency. nih.govCompounds like abyssinone V-4' methyl ether show reduced activity. mdpi.com
Cyclization of Prenyl GroupDecreases ActivityFormation of a pyrano-cyclized ring can reduce antimicrobial effects. mdpi.comObserved in compounds where the prenyl group is part of a new heterocycle. mdpi.com

Stereochemistry, the three-dimensional arrangement of atoms within a molecule, plays a pivotal role in determining the biological activity of chiral compounds. nih.govnih.gov For a drug to be effective, it must interact with a specific biological target, such as an enzyme or receptor, which itself is chiral. This interaction is often highly dependent on the drug molecule having the correct spatial orientation to fit into the target's binding site. nih.gov

While this compound possesses a structure that can lead to different stereoisomers, specific research isolating and comparing the biological activities of these individual isomers is not extensively documented in the available literature. However, the general principles of medicinal chemistry and studies on other flavonoids underscore the potential significance of its stereochemical configuration. For many chiral flavonoids, different enantiomers or diastereomers can exhibit varied pharmacological profiles, including differences in potency, metabolism, and even the nature of the biological effect. mdpi.com

In the broader context of Erythrina isoflavonoids, some compounds have been isolated that contain chiral centers, though in some cases their absolute stereochemistry was not determined. mdpi.com The synthesis of isoflavonoids often results in racemic mixtures, and stereoselective synthetic methods are required to obtain optically pure compounds. nih.gov This highlights the chemical complexity involved in studying the stereochemical aspects of molecules like this compound. Given that biological systems are inherently stereoselective, it is highly probable that one stereoisomer of this compound is significantly more active than others. Future research focusing on the chiral separation and individual testing of this compound isomers is needed to fully elucidate its SAR. rsc.orgkoreascience.kr

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies represent a computational approach to formalize the empirical observations of SAR. mdpi.com By building mathematical models, QSAR aims to predict the biological activity of compounds based on their physicochemical properties, which are quantified by molecular descriptors.

For flavonoids from the Erythrina genus, QSAR models have been developed to predict their antimicrobial potency, particularly against Staphylococcus aureus. One such study utilized a dataset of 74 isoflavone derivatives, including both newly isolated and literature-mined compounds, to create a predictive model. mdpi.combeilstein-journals.org

The development process involved partitioning the compounds into training and test sets. A statistical technique known as pace regression was employed to build the model, which improves upon standard regression methods by assessing each variable's effect individually and using cluster analysis to enhance the estimation of its contribution. beilstein-journals.org The resulting QSAR model was validated to ensure its quality of fit, robustness, and predictive capacity, achieving a squared correlation coefficient (R²) of 0.778, which indicates a strong correlation between the predicted and experimental activities for the compounds in the training set. beilstein-journals.org Such models are valuable tools for screening virtual libraries of compounds and prioritizing which new analogues to synthesize and test.

The predictive power of a QSAR model depends on the selection of relevant molecular descriptors—numerical values that represent specific properties of a molecule. In the QSAR study of Erythrina isoflavones, several key descriptors were identified as being significant for predicting antimicrobial activity. beilstein-journals.org

These descriptors provide quantitative insight into the structural features that govern activity. For instance, the positive coefficient for CrippenLogP confirms the empirical observation that higher lipophilicity (hydrophobicity) enhances inhibitory activity, likely by facilitating passage through the bacterial membrane. beilstein-journals.org Conversely, the negative coefficients for descriptors related to hydrogen bonding and charge distribution suggest a more complex interplay of factors beyond simple hydrophobicity. beilstein-journals.org

Molecular DescriptorDescriptionSignificance in the Model
CrippenLogPAn atom-based calculation of the octanol-water partition coefficient (logP), representing lipophilicity. beilstein-journals.orgA positive coefficient indicates that more lipophilic flavonoids have higher inhibitory activity. beilstein-journals.org
JGI6Mean topological charge index of order 6, reflecting charge distribution over a certain atomic distance. beilstein-journals.orgA negative coefficient suggests that an increase in substituents with a path length of 6 decreases activity. beilstein-journals.org
maxHBint6A descriptor for the maximum strength of potential hydrogen bonds over a path length of 6. beilstein-journals.orgA negative coefficient indicates that stronger potential for hydrogen bonding at this path length lowers inhibitory activity. beilstein-journals.org
MDEO-11Molecular distance edge between all primary oxygen atoms.This descriptor relates to the spatial arrangement of oxygen atoms within the molecule. beilstein-journals.org

Molecular Docking and Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools that provide a dynamic, atom-level view of how a ligand like this compound might interact with a biological target.

Molecular Docking is a method used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. In the context of drug discovery, it is used to predict how a ligand such as this compound or its analogues might bind to the active site of a target protein. Studies on related phytochemicals from Erythrina species have used docking to explore their potential as inhibitors of various enzymes, such as cyclooxygenase (COX) enzymes, which are involved in inflammation. mdpi.comrsc.org For example, the docking of the related compound phaseollin (B1679764) into the active sites of COX-1 and COX-2 enzymes revealed favorable binding energies and specific hydrogen bond interactions, providing a hypothesis for its mechanism of action. mdpi.com Similarly, other Erythrina flavonoids have been docked against targets like estrogen receptors and SARS-CoV-2 RNA-dependent RNA polymerase (RdRp), identifying key binding interactions and potential lead compounds.

Molecular Dynamics (MD) Simulations take the static snapshots provided by docking and set them in motion, simulating the movements of atoms and molecules over time. This allows researchers to assess the stability of the ligand-protein complex and observe how their interactions evolve. MD simulations of Erythrina flavonoids bound to the SARS-CoV-2 RdRp enzyme, for instance, have shown that promising compounds can form stable and effective interactions with the target, sometimes engaging with both the protein and the RNA it processes. These simulations provide crucial insights into the structural and energetic basis of a compound's activity that are difficult to obtain through experimental methods alone.

Conformational Analysis and Binding Affinity Predictions

Conformational analysis is a critical step in computational drug design, as it explores the three-dimensional arrangements of a molecule, which directly influences its ability to bind to a biological target. ddg-pharmfac.netmdpi.com For flexible molecules like this compound, understanding the preferred conformations in both the unbound state and when complexed with a target is essential for predicting binding affinity. digitellinc.com

Computational methods are employed to predict the binding affinity of a ligand to its target, often expressed as a binding free energy value (e.g., in kcal/mol). chemrxiv.orgacs.org Lower binding free energy values typically indicate a more stable and favorable interaction. biorxiv.org For instance, a computational study on Erythrinin C reported a binding energy of -11.395 kcal/mol with DHODH, which was more favorable than the co-crystallized inhibitor used as a standard in that study. chemrxiv.org This suggests a strong predicted binding affinity.

Pharmacophore Modeling

Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of chemical features (pharmacophoric features) that a molecule must possess to exert a specific biological activity. unina.itresearchgate.net These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups. dergipark.org.tr

A pharmacophore model can be generated based on the structure of a known ligand-protein complex (structure-based) or from a set of active ligands (ligand-based), especially when the 3D structure of the target is unknown. mdpi.com The process involves identifying the common chemical features shared by active molecules and their spatial relationships. unina.it

For a class of compounds like flavonoids, to which this compound belongs, pharmacophore models can help in understanding the key structural requirements for a particular biological effect, such as antibacterial activity. mdpi.com For example, SAR studies on flavonoids have identified features like the presence and position of hydroxyl and prenyl groups as crucial for their activity. nih.govnih.gov A pharmacophore model for this compound and related compounds would likely incorporate these features, providing a 3D map of the essential interaction points for their biological targets. This model can then be used for virtual screening of large compound libraries to identify new molecules with similar activity profiles or to guide the design of novel analogs with improved potency. unina.itjppres.com

Advanced Analytical Methodologies for Erythrinin a in Research

Bioanalytical Techniques for Detection and Quantification in Complex Biological Matrices (Preclinical Research)

Bioanalytical method development is a critical process for the quantitative estimation of drugs and their metabolites within complex biological fluids such as plasma, serum, and urine. resolvemass.caresearchgate.net These methods are fundamental to preclinical pharmacokinetic and pharmacodynamic studies. resolvemass.canih.gov The primary challenges in analyzing compounds within these matrices include interference from endogenous substances and the need for high sensitivity to detect low concentrations. resolvemass.ca

Liquid chromatography-mass spectrometry (LC-MS) and its tandem configuration (LC-MS/MS) have become the definitive techniques in bioanalytical laboratories for the quantification of small molecules in complex biological samples. nih.govcuni.cz This is due to the method's exceptional sensitivity and selectivity. nih.gov LC-MS combines the powerful separation capabilities of liquid chromatography with the precise mass analysis of mass spectrometry. wikipedia.orgresearchgate.net

In the context of preclinical research involving Erythrinin A, an LC-MS method would be developed to accurately measure its concentration over time in matrices like rodent plasma. A sensitive, reverse-phase high-performance liquid chromatography-mass spectrometry (HPLC-MS) method has been established for the analysis of related alkaloids from the Erythrina genus, demonstrating the suitability of this approach. nih.govresearchgate.net The development of such a method involves several critical steps:

Sample Preparation: This is a crucial step to remove interfering components from the biological matrix and to concentrate the analyte. nih.gov Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). researchgate.net

Chromatographic Separation: High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) is used to separate this compound from other metabolites and matrix components. researchgate.net A reversed-phase column is typically employed for moderately polar compounds like isoflavones. researchgate.netthermofisher.com

Ionization and Detection: After separation, the analyte is ionized, commonly using Electrospray Ionization (ESI), and then detected by the mass spectrometer. wikipedia.orgresearchgate.net Tandem mass spectrometry (MS/MS) provides enhanced selectivity by monitoring specific fragmentation patterns of this compound, which minimizes the risk of interference and ensures accurate quantification. nih.gov

ParameterTypical Method for a Prenylated Isoflavone (B191592) (e.g., this compound)Rationale
Chromatography Reversed-Phase UHPLCProvides excellent separation for moderately polar compounds from complex mixtures. researchgate.net
Column C18 Column (e.g., 2.1 x 50 mm, 1.8 µm)Standard for retaining and separating hydrophobic and moderately polar analytes. researchgate.net
Mobile Phase Gradient elution with water and acetonitrile (B52724) (both with 0.1% formic acid)Formic acid aids in the protonation of the analyte for better ionization in positive ESI mode. researchgate.net
Ionization Source Electrospray Ionization (ESI)Effective for ionizing polar to moderately polar molecules like flavonoids. researchgate.net
MS Detection Mode Multiple Reaction Monitoring (MRM) with MS/MSOffers the highest selectivity and sensitivity by monitoring a specific precursor-to-product ion transition. nih.gov
Sample Preparation Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE)Provides cleaner extracts compared to protein precipitation, reducing matrix effects. researchgate.net

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for separating and identifying compounds. nih.gov It has been successfully used for the phytochemical profiling of extracts from various Erythrina species to identify a range of constituents, including alkaloids and other volatile or semi-volatile compounds. arccjournals.comresearchgate.netnih.gov

However, the direct application of GC-MS for the quantification of this compound in biological matrices is likely limited. GC-MS requires analytes to be volatile and thermally stable. researchgate.net As a polycyclic isoflavone, this compound has a relatively high molecular weight and low volatility, making it unsuitable for direct GC analysis. To be analyzed by GC-MS, it would require a chemical derivatization step to convert its polar functional groups (like hydroxyls) into less polar, more volatile ethers or esters. While possible, this adds complexity and potential variability to the analytical method. Therefore, LC-MS is generally the more direct and preferred method for compounds of this class. nih.govresearchgate.net

Application in Metabolomics and Proteomics Research

'Omics' technologies offer a holistic view of biological systems, providing insights into the mechanisms of action of bioactive compounds.

Metabolomics: This field involves the comprehensive study of the complete set of small-molecule metabolites in a biological system. thermofisher.commdpi.com LC-MS-based metabolomics is a powerful approach to capture a snapshot of the physiological state of an organism or cell culture following exposure to a compound like this compound. wikipedia.orgthermofisher.com A study on Erythrina lysistemon cell cultures utilized UPLC-MS to profile secondary metabolites, identifying numerous flavonoids and pterocarpans and observing their changes in response to elicitors. nih.gov A similar untargeted or targeted metabolomics approach could be used to understand how this compound affects cellular metabolism, identify its own metabolic byproducts, and discover potential biomarkers of its activity. metabolon.com

Metabolite ClassCompounds Identified in Erythrina lysistemon Metabolomics Study nih.gov
Flavones3
Isoflavones12
Isoflavanones4
Pterocarpans11
Alkaloids4
Phenolic Acids5

Proteomics: Proteomics is the large-scale study of the structure and function of proteins. ebsco.commdpi.com It is a key tool for elucidating the molecular targets and pathways affected by a bioactive compound. nih.gov In research involving this compound, proteomics can be used to understand its mechanism of action. For example, cancer cells could be treated with this compound, and the changes in their protein expression profiles could be analyzed using LC-MS/MS-based quantitative proteomics. xiahepublishing.com This could reveal that this compound upregulates or downregulates specific proteins involved in cell cycle control, apoptosis, or signal transduction, thereby identifying its molecular targets and explaining its pharmacological effects. ebsco.comnih.gov

Research QuestionProteomics ApproachPotential Finding
What are the cellular targets of this compound?Quantitative proteomic analysis (e.g., SILAC or iTRAQ) of cells treated with this compound vs. control.Identification of proteins whose expression levels are significantly altered. nih.gov
Which biological pathways are affected?Bioinformatic pathway analysis of differentially expressed proteins.Reveals enrichment in pathways such as apoptosis, cell signaling, or metabolism. nih.gov
Does this compound bind directly to certain proteins?Affinity chromatography-mass spectrometry using a tagged this compound molecule as bait.Identification of direct protein binding partners.

Quality Control Methodologies for Research Materials

The reliability and reproducibility of research findings depend heavily on the quality of the materials used. researchgate.net For a natural product like this compound used in preclinical studies, rigorous quality control (QC) is essential to ensure its identity, purity, and consistency. researchgate.netscholar9.com QC must be performed on each batch of the compound. researchgate.net

The quality control process for this compound as a research material would involve a combination of chromatographic and spectroscopic techniques:

Identity Confirmation: The structural identity of the compound must be unequivocally confirmed. This is typically achieved using a combination of mass spectrometry (to determine the molecular weight and formula) and Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate the precise chemical structure and stereochemistry.

Purity Assessment: The purity of the this compound sample is critical. High-Performance Liquid Chromatography (HPLC) with UV or MS detection is the standard method for determining purity. researchgate.net The analysis should show a single major peak, and the purity is typically expressed as a percentage based on the peak area relative to the total area of all peaks in the chromatogram.

Quantification and Standardization: An accurate quantification of the material is necessary for preparing precise concentrations for experiments. This is often done via a validated HPLC method using a highly pure reference standard or by Quantitative NMR (qNMR).

QC ParameterMethodologyAcceptance Criteria for Research Grade
Identity ¹H-NMR, ¹³C-NMR, High-Resolution MSSpectra must be consistent with the known structure of this compound.
Purity HPLC-UV or LC-MSTypically >95% or >98% for pharmacological studies.
Residual Solvents GC-MS (Headspace)Levels of solvents used in purification must be below specified limits (e.g., ICH guidelines).
Water Content Karl Fischer TitrationSpecified limit (e.g., <1%) to ensure accurate weighing.

Advanced Research Topics and Future Perspectives on Erythrinin a

Integration of Omics Technologies (Transcriptomics, Proteomics, Metabolomics)

The comprehensive analysis of biological systems at the molecular level, known as "omics," offers a powerful lens through which to study the effects of phytochemicals like Erythrinin A. nih.govmdpi.com These high-throughput technologies can provide an unbiased, holistic view of the cellular response to a specific compound, moving beyond single-target interactions to a systems-level understanding. nih.govhumanspecificresearch.org Integrating various omics disciplines could elucidate the mechanisms of action of this compound in unprecedented detail. mdpi.com

Transcriptomics: This field analyzes the complete set of RNA transcripts in a cell at a given time. humanspecificresearch.orgnih.gov For this compound research, transcriptomics could identify genes whose expression is up- or down-regulated following treatment. This would provide clues about the cellular pathways modulated by the compound, such as those involved in inflammation, cell proliferation, or metabolic regulation. scielo.org.mx

Proteomics: As the large-scale study of proteins, proteomics would reveal changes in protein expression, post-translational modifications, and protein-protein interactions in response to this compound. nih.govscielo.org.mx This is a crucial step, as proteins are often the direct effectors of cellular processes.

Metabolomics: This technology provides a snapshot of the complete set of small-molecule metabolites within a biological system. humanspecificresearch.orgnih.gov By analyzing the metabolome after this compound exposure, researchers could understand how it influences cellular metabolism, identifying key enzymatic pathways that are impacted.

The true power of this approach lies in multi-omics integration, where data from transcriptomics, proteomics, and metabolomics are combined to build comprehensive models of this compound's biological activity. mdpi.com This integrated analysis can reveal complex cause-and-effect relationships that would be missed by studying each omic layer in isolation. mdpi.com

Table 1: Potential Applications of Omics Technologies in this compound Research

Omics Technology Research Question Potential Insights
Transcriptomics Which genes are affected by this compound? Identification of modulated signaling pathways and regulatory networks. scielo.org.mx
Proteomics How does this compound alter the cellular protein landscape? Discovery of direct protein targets and affected cellular machinery. nih.gov
Metabolomics What is the impact of this compound on cellular metabolism? Understanding of metabolic shifts and enzymatic pathway modulation. humanspecificresearch.org
Multi-Omics What is the complete mechanism of action? A comprehensive, systems-level model of the compound's biological effects. mdpi.com

Development of Advanced Delivery Systems for Research Applications (Theoretical)

The utility of a research compound is often limited by its physicochemical properties, such as poor solubility or low bioavailability. Advanced delivery systems offer a theoretical framework for overcoming these limitations in experimental settings, ensuring that the compound reaches its target in a sufficient concentration to exert a biological effect. researchgate.net While no specific systems have been developed for this compound, several established technologies could be theoretically applied.

Nanoparticles: Encapsulating this compound in biocompatible nanoparticles could improve its solubility in aqueous media used for cell culture experiments and enhance its cellular uptake. nih.govmigrationletters.com

Liposomes: These vesicular structures composed of lipid bilayers can encapsulate both hydrophilic and hydrophobic compounds, potentially improving the stability and delivery of this compound to cells in vitro. migrationletters.com

Charge-Reversible Systems: For more advanced research models, theoretical delivery systems that change their surface charge in response to specific stimuli (like the pH of a particular cellular compartment) could be designed to achieve targeted intracellular delivery. nih.gov

The goal of these theoretical systems in a research context is not for therapeutic use but to create powerful tools that allow for the precise and efficient study of this compound's biological activities, ensuring that experimental results are reliable and reproducible. nih.gov

Table 2: Theoretical Advanced Delivery Systems for this compound Research

Delivery System Potential Advantage for Research Mechanism
Nanoparticles Enhanced solubility and cellular uptake Encapsulation of the compound within a nano-sized carrier. nih.gov
Liposomes Improved stability and delivery Encapsulation within a lipid bilayer vesicle. migrationletters.com
Stimuli-Responsive Systems Targeted intracellular release System is engineered to release its payload under specific conditions (e.g., pH). nih.gov

Biotechnological Production of this compound and Analogues

Reliance on extraction from natural plant sources for phytochemicals can be limiting due to low yields, geographical and seasonal variations, and complex purification processes. nih.govfrontiersin.org Biotechnology offers a sustainable and scalable alternative for the production of valuable compounds like this compound and for the creation of novel analogues. frontiersin.orgelsevier.com

Plant cell culture is a promising platform for producing secondary metabolites in a controlled environment. nih.gov A theoretical production strategy for this compound would begin with establishing a callus (an undifferentiated mass of plant cells) from an Erythrina species. nih.gov This callus would then be used to start a suspension culture in a liquid medium. nih.gov

To optimize production, various fermentation strategies could be employed in bioreactors: bitesizebio.compurdue.edu

Batch Culture: Cells are grown in a fixed volume of medium until nutrients are depleted. bitesizebio.com

Fed-Batch Culture: Nutrients are added incrementally during the cultivation process to extend the production phase and increase yield. nih.govamericanpharmaceuticalreview.com

Elicitation: The addition of specific molecules (elicitors) to the culture can trigger stress responses in the cells, leading to a significant increase in the production of secondary metabolites like isoflavonoids.

Metabolic engineering involves the targeted modification of an organism's genetic and regulatory processes to increase the production of a specific substance. wikipedia.org This represents a highly advanced strategy for producing this compound.

Two primary approaches could be considered:

Engineering the Native Producer: Key enzymes in the isoflavonoid (B1168493) biosynthetic pathway within Erythrina cell cultures could be overexpressed to channel more metabolic flux towards this compound production. Concurrently, competing metabolic pathways that divert precursors away from the desired product could be blocked or downregulated. wikipedia.org

Heterologous Production: The entire biosynthetic pathway for this compound could be transferred into a microbial host, such as Escherichia coli or yeast (Saccharomyces cerevisiae). These microorganisms are well-characterized, grow rapidly, and are highly amenable to genetic manipulation, potentially allowing for cost-effective and large-scale industrial production. frontiersin.orgnih.gov While challenging, this approach has been successfully used for other complex natural products. nih.gov

Identification of Novel Biological Targets for this compound

While the broad biological activities of flavonoids from the Erythrina genus are known, the specific molecular targets of many individual compounds, including this compound, remain to be fully identified. researchgate.net Identifying these direct targets is fundamental to understanding its mechanism of action and guiding future research.

Computational and experimental approaches can be used to uncover novel targets:

Computational Docking: In silico methods can model the interaction between this compound and vast libraries of known protein structures. This can predict potential binding partners, which can then be validated experimentally. This approach was successfully used to identify Dihydroorotate (B8406146) Dehydrogenase (DHODH) as a potential target for Erythrinin C, a closely related isoflavone (B191592). chemrxiv.org

Affinity Chromatography: this compound can be immobilized on a solid support and used as "bait" to capture its binding partners from a cell lysate. The captured proteins can then be identified using mass spectrometry.

Phenotypic Screening: High-throughput screening of this compound against panels of cells with known genetic modifications or reporter systems can provide clues about the pathways it affects, thereby narrowing the search for its direct target. nih.gov

The discovery that macrophages can be direct targets for erythropoietin, leading to immunomodulatory effects, serves as an example of how previously unknown targets for natural molecules can be identified, opening up new research avenues. nih.gov Uncovering the specific molecular targets for this compound would be a critical step in translating foundational research into more focused mechanistic studies.

Methodological Advancements in this compound Research

Research into this compound and related isoflavonoids has been significantly propelled by advancements in isolation, structural elucidation, and synthesis methodologies. These developments are crucial for obtaining pure compounds for bioactivity screening and for producing them in quantities sufficient for further research.

Isolation and Purification The isolation of this compound from its natural sources, such as the bark of Erythrina species, is a complex process due to the intricate mixture of secondary metabolites present in the plant extracts. researchgate.netufsm.br Traditional methods rely on solvent extraction followed by various chromatographic techniques. Modern advancements have focused on enhancing the efficiency and resolution of these separation processes.

A variety of chromatographic methods have been developed and refined for the isolation of flavonoids from the Erythrina genus. nih.gov These include high-performance liquid chromatography (HPLC), medium-pressure liquid chromatography (MPLC), and flash chromatography. nih.govmdpi.com The use of semi-preparative and preparative HPLC, in particular, has become a cornerstone for obtaining high-purity this compound. nih.gov Furthermore, the optimization of these chromatographic processes can be accelerated through the use of multivariate statistical applications, which help in systematically refining separation parameters. nih.gov

Structural Elucidation The definitive identification of this compound's complex structure relies on a combination of advanced spectroscopic techniques. While a synthesis was reported in 1985 utilizing oxidative rearrangement, modern methods provide unambiguous structural confirmation. biocrick.com Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D (¹H and ¹³C) and 2D techniques (like COSY, HMQC, and HMBC), is indispensable for mapping the complete covalent structure and stereochemistry of the molecule. nricm.edu.twku.ac.kefao.org

Mass spectrometry (MS), especially when coupled with liquid chromatography (LC-MS), provides highly sensitive detection and accurate mass measurements, which are critical for confirming the molecular formula. biocrick.comebi.ac.ukresearchgate.net High-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) experiments offer detailed insights into the fragmentation patterns of isoflavonoids, which aids in their structural identification and differentiation from isomers. researchgate.netfrontiersin.org The integration of NMR and MS data provides a powerful, complementary approach that ensures a high level of confidence in compound identification. frontiersin.org

Synthesis Strategies The limited availability of this compound from natural sources presents a significant bottleneck for extensive biological evaluation. mdpi.com This has driven the development of advanced synthetic strategies.

Chemical Synthesis: Traditional total synthesis of isoflavones often starts from chalcone (B49325) or 2-hydroxydeoxybenzoin precursors. rsc.org More recent and advanced methods include direct arylation techniques that avoid the need for pre-functionalized starting materials, offering more efficient routes. rsc.org The synthesis of this compound itself has been achieved through the oxidative rearrangement of a dihydropyranochalcone intermediate. biocrick.com The development of new synthetic methodologies, such as novel cycloaddition reactions and metal-catalyzed cross-couplings, continues to provide more efficient and stereocontrolled pathways to complex heterocyclic systems like that of this compound. scripps.eduresearchgate.net

Biosynthesis and Metabolic Engineering: A frontier in natural product research is the use of metabolic engineering to produce complex molecules in microbial hosts. frontiersin.orgnih.gov Scientists have successfully engineered microorganisms like Saccharomyces cerevisiae and Escherichia coli for the heterologous synthesis of parent isoflavonoids. nih.govresearchgate.net This approach involves introducing the entire biosynthetic pathway—comprising multiple enzymes—into the host organism. nih.gov While challenging due to the complexity of secondary metabolism regulation, this strategy holds immense promise for the sustainable and scalable production of this compound and for creating novel analogs through pathway manipulation. researchgate.net

Table 1: Methodological Advancements in this compound Research

Area of Research Traditional Method Advanced Methodologies Significance for this compound
Isolation & Purification Solvent extraction, Column Chromatography Semi-preparative & Preparative HPLC, MPLC, Flash Chromatography, Statistical Optimization nih.govmdpi.com Enables isolation of high-purity this compound from complex plant matrices for accurate bioactivity testing.
Structural Elucidation 1D NMR, Low-resolution MS 2D NMR (COSY, HMBC), High-Resolution MS (HRMS), LC-MS/MS nricm.edu.twresearchgate.netfrontiersin.org Provides unambiguous confirmation of the complex pyranoisoflavone structure and differentiation from related isomers.
Synthesis Extraction from natural source Total Synthesis (e.g., Direct Arylation), Metabolic Engineering in Microbial Hosts rsc.orgfrontiersin.orgresearchgate.net Overcomes low natural yield, allows for sustainable production, and enables the creation of novel analogs for SAR studies.

Overcoming Research Challenges and Maximizing Research Potential

Despite methodological progress, significant hurdles remain in the study of this compound. Addressing these challenges is key to fully exploring and harnessing its potential.

Research Challenges The primary challenges in this compound research are common to many natural products and are centered around supply, complexity, and development.

Low Natural Abundance: The concentration of this compound in Erythrina species is often very low. mdpi.com This makes the isolation of large quantities for thorough biological and preclinical studies a tedious, expensive, and often unsustainable process. researchgate.net

Complex Phytochemical Matrix: Erythrina extracts contain a vast diversity of structurally similar flavonoids, alkaloids, and other secondary metabolites. ufsm.brnih.gov Separating this compound from these related compounds with high purity is a significant chromatographic challenge.

Difficulties in Total Synthesis: While synthetic routes exist, the total synthesis of complex heterocyclic molecules like this compound can be a multi-step, low-yield, and costly endeavor, which limits its practical application for producing large quantities. researchgate.net

Metabolic Engineering Complexity: The heterologous biosynthesis of isoflavonoids requires the functional expression of a multi-enzyme pathway and is often hampered by slow enzyme kinetics and complex regulation, making it difficult to achieve commercially viable titers. researchgate.net

Table 2: Key Research Challenges for this compound

Challenge Description Impact on Research
Low Yield from Natural Sources This compound is present in small quantities in Erythrina plants. mdpi.com Restricts the amount of pure compound available for extensive pharmacological and toxicological testing.
Complex Purification The presence of numerous, structurally similar compounds in the plant extract complicates the isolation process. ufsm.br Increases the time, cost, and difficulty of obtaining pure this compound.
Synthetic Scalability Total chemical synthesis is often lengthy and expensive; biosynthetic routes are still under development. researchgate.netresearchgate.net Limits the large-scale production needed for advanced preclinical and potential clinical development.

Overcoming Challenges and Maximizing Research Potential The future of this compound research lies in an integrated, multidisciplinary approach that leverages modern technology to overcome existing barriers.

Scaling Production: The most critical step to maximize potential is to secure a sustainable supply. Continued development of metabolic engineering and synthetic biology approaches is paramount. frontiersin.orgresearchgate.net Optimizing microbial hosts and enzyme pathways could lead to scalable, cost-effective production.

Exploring Bioactivity: With a stable supply, comprehensive pharmacological studies can be undertaken. Future research should move beyond initial screenings to detailed mechanistic investigations to understand how this compound interacts with biological targets at a molecular level. researchgate.net Its potential as an antimicrobial agent, for instance, warrants deeper investigation into its mechanism of action against resistant pathogens like Staphylococcus aureus. nih.govresearchgate.net

Analog Synthesis and SAR Studies: The development of efficient total synthesis routes opens the door to creating a library of structural analogs. scripps.edu By systematically modifying the this compound scaffold, researchers can conduct detailed Structure-Activity Relationship (SAR) studies. This can lead to the identification of pharmacophores responsible for its bioactivity and the design of new compounds with enhanced potency, selectivity, or improved pharmacokinetic properties.

New Therapeutic and Industrial Applications: Further research should explore the full spectrum of its biological activities, including potential anti-inflammatory and neuropharmacological effects mentioned for other Erythrina compounds. researchgate.netbiosynth.com Additionally, the potential of this compound and related flavonoids could be explored in other industries, such as for use as natural preservatives in food or cosmetics. mdpi.comresearchgate.net

Clinical Translation: The ultimate goal is to assess therapeutic relevance. This requires rigorous preclinical evaluation, including toxicology and safety pharmacology, to determine if this compound or its optimized analogs have a viable path toward clinical trials. nih.govresearchgate.net

By focusing on these advanced research topics and strategic priorities, the scientific community can overcome the current limitations and work towards unlocking the full potential of this compound as a lead compound for new therapeutic agents.

Q & A

Q. What are the recommended methodologies for the initial isolation and identification of Erythrinin A from natural sources?

  • Methodological Answer : Isolation typically involves solvent extraction (e.g., methanol or ethanol) followed by chromatographic separation (e.g., HPLC or column chromatography using silica gel). Structural elucidation requires spectroscopic techniques:
  • Nuclear Magnetic Resonance (NMR) : For detailed molecular structure analysis, particularly 2D NMR (COSY, HSQC) to resolve complex stereochemistry.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular formula and fragmentation patterns.
  • X-ray Crystallography : For absolute configuration determination if crystals are obtainable.
  • Reproducibility Note: Document solvent ratios, column parameters, and instrument settings to ensure replicability .
Analytical Technique Application Key Parameters
HPLCPurity assessmentColumn type (C18), gradient elution
NMRStructural elucidationSolvent (CDCl₃/DMSO-d6), 500+ MHz
HRMSMolecular formulaResolution > 30,000

Q. How should researchers design experiments to validate the purity and stability of this compound in vitro?

  • Methodological Answer :
  • Purity Validation : Combine HPLC (≥95% purity threshold) with diode-array detection (DAD) to check for co-eluting impurities.
  • Stability Studies : Use accelerated stability testing (e.g., 40°C/75% RH for 1–3 months) and monitor degradation via LC-MS. Include controls (e.g., inert atmosphere) to isolate oxidation/hydrolysis pathways.
  • Data Interpretation: Quantify degradation products using calibration curves and report percentage degradation with error margins .

Advanced Research Questions

Q. What systematic approaches can resolve contradictions in reported bioactivity data for this compound across studies?

  • Methodological Answer :
  • Variable Standardization : Ensure consistency in cell lines (e.g., HepG2 vs. primary hepatocytes), solvent carriers (DMSO concentration ≤0.1%), and assay protocols (MTT vs. resazurin).
  • Meta-Analysis : Use PRISMA guidelines to aggregate data, assess heterogeneity (I² statistic), and identify confounding variables (e.g., endotoxin contamination).
  • Mechanistic Replication : Validate target engagement (e.g., kinase inhibition) using orthogonal assays (SPR, thermal shift) .

Q. How can researchers optimize synthetic routes for this compound analogues to study structure-activity relationships (SAR)?

  • Methodological Answer :
  • Retrosynthetic Analysis : Prioritize convergent synthesis to minimize step count. Use protecting groups (e.g., TBS for hydroxyls) and catalysts (e.g., Pd/C for hydrogenation).
  • SAR Workflow :

Core Modification : Synthesize derivatives with variations in the flavanone backbone.

In Silico Screening : Dock analogues into target proteins (e.g., COX-2) using AutoDock Vina.

Activity Clustering : Apply principal component analysis (PCA) to group compounds by bioactivity profiles.

  • Statistical Validation: Use ANOVA to confirm significance (p < 0.05) and report effect sizes .

Q. What strategies are effective for elucidating the metabolic pathways of this compound in mammalian systems?

  • Methodological Answer :
  • Phase I Metabolism : Incubate with liver microsomes (human/rat) and NADPH cofactor; identify hydroxylation products via UPLC-QTOF-MS.
  • Phase II Conjugation : Use recombinant enzymes (e.g., UGT1A1) to assess glucuronidation/sulfation.
  • In Vivo Correlation : Administer isotopically labeled this compound (¹³C/²H) and track metabolites in plasma/urine using PET-MRI .

Data Analysis and Reproducibility

Q. How should researchers address variability in pharmacokinetic data for this compound across animal models?

  • Methodological Answer :
  • Model Selection : Compare rodents (Sprague-Dawley rats) vs. non-rodents (beagle dogs) with matched age/weight ranges.
  • Dose Normalization : Adjust for body surface area (mg/m²) rather than mg/kg.
  • Pharmacokinetic Modeling : Use non-compartmental analysis (NCA) for AUC calculation and compartmental models (e.g., two-compartment) for absorption rate constants.
  • Reporting Standards: Include plasma protein binding data and clearance mechanisms (CYP450 isoforms) .

Ethical and Methodological Compliance

Q. What ethical considerations are critical when designing in vivo studies involving this compound?

  • Methodological Answer :
  • IACUC Approval : Adhere to the 3Rs (Replacement, Reduction, Refinement) and document anesthesia/euthanasia protocols.
  • Data Transparency : Publish negative results to avoid publication bias.
  • Case Example: For toxicity studies, use OECD guidelines (e.g., Test No. 423 for acute oral toxicity) and report mortality/LD50 with 95% confidence intervals .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.